molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No.: B113337
CAS No.: 95095-84-4
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carbonitrile is a high-value chemical scaffold designed for advanced research and development in medicinal and agrochemical chemistry. Its unique structure, featuring amino, chloro, and nitrile functional groups on a pyridine ring, allows for versatile synthetic applications and ring system formation, making it a critical intermediate in the discovery of novel active molecules . In pharmaceutical research, this compound serves as a key precursor in the synthesis of diverse heterocyclic compounds, including 4,6-disubstituted pyrido[3,2-d]pyrimidines, which are being explored as dual MNK/PIM kinase inhibitors for the potential treatment of leukemia . It is also utilized in the development of carboxymethyl piperidine derivatives, which are investigated for their potential as NK1 receptor antagonists to manage nausea and vomiting associated with chemotherapy . Within agrochemical research, the compound's reactivity makes it a valuable intermediate for creating new active ingredients. Its structural similarity to compounds like 4-amino-3,5,6-trichloropicolinic acid highlights its utility in building complex molecules for crop protection solutions . Researchers value this compound for its role in generating molecular diversity and driving innovation in the development of new therapeutics and agrochemicals.

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQNLFCQZACXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343862
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-84-4
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Core Physical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-6-chloropyridine-2-carbonitrile, alongside detailed experimental protocols for their determination. Furthermore, it explores a significant potential biological context for this class of molecules—kinase inhibition—by detailing a relevant signaling pathway and a general experimental workflow for screening.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[1]
Molecular Weight 153.57 g/mol PubChem[1]
Melting Point 175-176.5 °CChemicalBook[2]
Boiling Point (Predicted) 372.4 ± 42.0 °CChemicalBook[2]
Density (Predicted) 1.42 ± 0.1 g/cm³ChemicalBook[2]
CAS Number 95095-84-4PubChem[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

  • Observe the sample and note the approximate melting temperature.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the boiling point of this compound at a given atmospheric pressure. Given its high predicted boiling point, this would be performed under reduced pressure.

Apparatus:

  • Small-scale distillation apparatus or a Thiele tube setup

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or oil bath

  • Vacuum source and manometer

Procedure:

  • Place a small amount (a few milliliters) of the sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube filled with high-boiling silicone oil).

  • If performing under reduced pressure, connect the apparatus to a vacuum pump and manometer.

  • Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point at the recorded pressure.

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents at a constant temperature.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, DMSO, acetone).

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the withdrawn sample through a syringe filter into a volumetric flask.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration of the saturated solution to determine the solubility in that solvent at the specified temperature.

Plausible Synthesis and Biological Context

While specific experimental data on the biological roles of this compound is limited in publicly available literature, its structural motifs are common in compounds targeting protein kinases. The aminopyridine and aminopyrazine carbonitrile scaffolds are known to be effective in the design of kinase inhibitors.

Plausible Synthetic Route

A plausible synthetic route for this compound can be conceptualized based on established pyridine ring synthesis methodologies. A potential pathway is the condensation of a suitable dicarbonyl compound with an aminonitrile derivative, followed by chlorination.

Synthesis_Workflow reagent1 Dicarbonyl Precursor intermediate Pyridine Ring Formation (Condensation) reagent1->intermediate reagent2 Aminonitrile Derivative reagent2->intermediate chlorination Chlorination intermediate->chlorination Cyclization product 3-Amino-6-chloropyridine- 2-carbonitrile chlorination->product Selective Chlorination

Caption: Plausible synthetic workflow for this compound.

Potential Role as a Kinase Inhibitor in the DNA Damage Response Pathway

Derivatives of aminopyrazines, which are structurally similar to aminopyridines, have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The following diagram illustrates a simplified CHK1 signaling pathway.

CHK1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATR ATR Kinase (Activated) DNA_Damage->ATR senses CHK1 CHK1 Kinase ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatase (Inactive) CHK1->CDC25 phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->Cell_Cycle_Arrest promotes entry into mitosis Inhibitor 3-Amino-6-chloropyridine- 2-carbonitrile (Analog) Inhibitor->CHK1 inhibits

Caption: Simplified CHK1 signaling pathway in the DNA damage response.

General Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound as a kinase inhibitor, a systematic screening process is typically employed. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.

Kinase_Inhibitor_Screening start Compound Synthesis and Purification biochemical_assay In Vitro Kinase Assay (e.g., IC50 determination) start->biochemical_assay selectivity_profiling Kinase Selectivity Profiling (Panel of kinases) biochemical_assay->selectivity_profiling Potent Hits cell_based_assay Cell-Based Assays (Target engagement, proliferation) selectivity_profiling->cell_based_assay Selective Hits in_vivo_studies In Vivo Efficacy and Toxicology Studies cell_based_assay->in_vivo_studies Active Compounds

Caption: General experimental workflow for kinase inhibitor screening.

References

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Chemical Structure, Bonding, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential biological applications of 3-Amino-6-chloropyridine-2-carbonitrile. This document collates available physicochemical data, spectroscopic information, and synthetic methodologies. While experimental crystallographic data for the title compound is not currently available, this guide presents computed structural properties and relevant data from analogous compounds to offer insights into its molecular characteristics. Furthermore, the known biological activities of structurally related aminopyridine and aminopyrazine derivatives, particularly as kinase inhibitors, are discussed to highlight the therapeutic potential of this scaffold. Detailed experimental protocols for the synthesis and characterization of similar compounds are provided to guide further research and development efforts.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃[1]. The molecule features a pyridine ring substituted with an amino group at the 3-position, a chloro group at the 6-position, and a nitrile group at the 2-position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computed from publicly available databases.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[1]
Molecular Weight 153.57 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 95095-84-4PubChem[1]
SMILES C1=CC(=NC(=C1N)C#N)ClPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Chemical Bonding and Molecular Geometry

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database[2][3]. In the absence of experimental crystallographic data, the bonding and geometry can be inferred from computational models and analysis of closely related crystal structures, such as that of 6-chloropyridine-2-carbonitrile.

The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the pyridine ring. The nitrile group is linear, and the amino and chloro substituents lie in the plane of the ring. The electronic properties of the molecule are influenced by the interplay of the electron-withdrawing nitrile and chloro groups and the electron-donating amino group, which affects the aromatic system of the pyridine ring.

Logical Relationship of Substituent Effects:

G substituents Substituents on Pyridine Ring amino Amino Group (-NH2) (Position 3) substituents->amino chloro Chloro Group (-Cl) (Position 6) substituents->chloro nitrile Nitrile Group (-CN) (Position 2) substituents->nitrile donating Electron-Donating (Mesomeric Effect) amino->donating withdrawing_inductive Electron-Withdrawing (Inductive Effect) chloro->withdrawing_inductive nitrile->withdrawing_inductive withdrawing_resonance Electron-Withdrawing (Resonance Effect) nitrile->withdrawing_resonance properties Electronic Properties reactivity Chemical Reactivity properties->reactivity donating->properties withdrawing_inductive->properties withdrawing_resonance->properties

Caption: Influence of substituents on the electronic properties of the pyridine ring.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.5d~8-9
H-56.7 - 7.0d~8-9
-NH₂5.0 - 6.0br s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be characteristic of the carbon environments within the substituted pyridine ring and the nitrile group.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-2 (C-CN)115 - 120
C-3 (C-NH₂)145 - 150
C-4120 - 125
C-5110 - 115
C-6 (C-Cl)150 - 155
C≡N117 - 122
FTIR Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Data:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3300N-H (Amino)Stretching
2230 - 2210C≡N (Nitrile)Stretching
1640 - 1590C=C, C=N (Aromatic Ring)Stretching
1350 - 1250C-N (Aromatic Amine)Stretching
800 - 700C-ClStretching
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Predicted Mass Spectrometry Fragmentation:

m/zFragment
153/155[M]⁺
126/128[M - HCN]⁺
118[M - Cl]⁺

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from methodologies used for structurally similar compounds. A common approach involves the amination of a di-halogenated precursor. A relevant patent (CN101565400B) describes a similar transformation[4].

Proposed Synthetic Protocol:

  • Reaction: Ammonolysis of 2,6-dichloropyridine-3-carbonitrile.

  • Reagents and Materials:

    • 2,6-dichloropyridine-3-carbonitrile

    • Ammonia (aqueous solution or gas)

    • Solvent (e.g., ethanol, isopropanol, or DMF)

    • Catalyst (optional, e.g., cuprous chloride)

    • Reaction vessel (pressure-rated if using ammonia gas at elevated temperatures)

    • Stirring apparatus

    • Heating and cooling system

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,6-dichloropyridine-3-carbonitrile in the chosen solvent.

    • Add the ammonia source. If using aqueous ammonia, add it directly to the solution. If using ammonia gas, purge the vessel and introduce the gas.

    • If a catalyst is used, add it to the reaction mixture.

    • Seal the vessel and heat the reaction to the desired temperature (e.g., 100-150 °C). The reaction time can range from several hours to a day.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis:

G start Start dissolve Dissolve 2,6-dichloropyridine-3-carbonitrile in solvent start->dissolve add_ammonia Add ammonia source (and optional catalyst) dissolve->add_ammonia react Heat reaction mixture (e.g., 100-150 °C) add_ammonia->react monitor Monitor progress (TLC or LC-MS) react->monitor monitor->react Incomplete cool Cool to room temperature monitor->cool Complete isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify product (recrystallization or chromatography) isolate->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

Kinase Inhibition Assay Protocol

Given the potential of aminopyridine derivatives as kinase inhibitors, a general protocol for assessing the inhibitory activity of this compound against a target kinase (e.g., FGFR) is provided below.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., FGFR1)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • This compound (test compound)

    • Positive control inhibitor (e.g., a known FGFR inhibitor)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a microplate, add the kinase, the substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • The amount of product formed (or ATP consumed) is measured using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).

Biological Activity and Signaling Pathways

While there is no specific biological activity data reported for this compound, its structural similarity to known kinase inhibitors suggests it may have therapeutic potential, particularly in oncology.

Potential as a Kinase Inhibitor

Many aminopyridine and aminopyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers. Structurally related aminopyrazine derivatives have shown potent inhibitory activity against FGFRs[5][6]. For instance, some 2-aminopyrimidine derivatives have been reported as highly selective FGFR4 inhibitors with IC₅₀ values in the low nanomolar range[7].

  • Other Kinase Targets: Aminopyridine-based compounds have also been investigated as inhibitors of other kinases, such as c-Jun N-terminal kinases (JNKs) and Glycogen Synthase Kinase 3β (GSK-3β)[8].

FGFR Signaling Pathway

The FGFR signaling pathway is a key target for many kinase inhibitors. A simplified representation of this pathway and the potential point of inhibition by a compound like this compound is shown below.

G FGF FGF Ligand FGFR FGFR FGF->FGFR dimerization Dimerization & Autophosphorylation FGFR->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream response Cellular Response (Proliferation, Survival, Angiogenesis) downstream->response inhibitor This compound (Potential Inhibitor) inhibitor->dimerization Inhibits

Caption: Simplified FGFR signaling pathway and the potential inhibitory action of this compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation, particularly in the field of drug discovery. While a complete experimental characterization is not yet available in the public domain, this guide has provided a comprehensive overview of its predicted chemical and physical properties, along with detailed protocols for its potential synthesis and biological evaluation. The strong evidence of kinase inhibitory activity among structurally related compounds, especially against FGFRs, marks this compound as a promising scaffold for the development of novel therapeutic agents. Further experimental studies are warranted to fully elucidate its chemical and biological profile.

References

Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 3-Amino-6-chloropyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, peer-reviewed synthesis protocol for this specific molecule, this document outlines two plausible multi-step synthetic pathways based on established chemical principles and analogous reactions found in the literature.

The proposed routes commence from readily available starting materials and employ well-understood chemical transformations. This guide offers detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the practical synthesis of the target compound.

Plausible Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound:

  • De Novo Ring Formation: Construction of the pyridine ring from acyclic precursors, primarily utilizing malononitrile as a key starting material.

  • Pyridine Ring Modification: Functionalization of a pre-existing, suitably substituted pyridine ring, such as through nucleophilic aromatic substitution.

Pathway 1: De Novo Synthesis from Acyclic Precursors

This pathway is adapted from established methods for the synthesis of substituted pyridines, such as the preparation of 3-amino-2-chloro-4-methylpyridine.[1][2] The general approach involves the construction of the pyridine ring followed by functional group interconversions.

Logical Workflow for Pathway 1

A Malononitrile + Acrolein B 2-(3-Oxopropylidene)malononitrile A->B Knoevenagel Condensation C 2-Amino-6-hydroxypyridine-3-carbonitrile B->C Cyclization (Ammonia) D 2,6-Dihydroxypyridine-3-carbonitrile C->D Diazotization & Hydrolysis E 2,6-Dichloropyridine-3-carbonitrile D->E Chlorination (POCl3) F 2-Amino-6-chloropyridine-3-carbonitrile E->F Selective Amination G This compound F->G Rearrangement/Isomerization (Hypothetical)

Caption: Proposed de novo synthesis of this compound.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile (Analogue for Intermediate E)

A related dichlorinated pyridine dicarbonitrile can be synthesized, providing insight into the chlorination step. A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes. Concentrated HCl is then added at 80°C. The resulting intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, is obtained in high yield (96%). This intermediate is then subjected to a Sandmeyer-type reaction. To a solution of the aminopyridine and CuCl₂ (1.5 equivalents) in dry acetonitrile, isopentyl nitrite (1.5 equivalents) is added, and the mixture is heated at 65°C for 5 hours. After workup, 2,6-dichloropyridine-3,5-dicarbonitrile is obtained with an 89% yield.[3]

Step 2: Selective Amination (General Procedure)

The selective displacement of one chlorine atom with an amino group can be achieved by reacting the dichloropyridine intermediate with ammonia in a suitable solvent. The reaction conditions, such as temperature and pressure, would need to be carefully controlled to favor mono-substitution.

Step 3: Rearrangement to the Final Product (Hypothetical)

The conversion of a 3-cyano-2-aminopyridine to a 2-cyano-3-aminopyridine would likely involve a complex rearrangement, such as a Dimroth rearrangement, under specific conditions. This step is hypothetical and would require significant experimental investigation.

Quantitative Data for Pathway 1 (Based on Analogous Reactions)
Reaction StepProductYield (%)Reference
Cyclization to Aminochloropyridine Dicarbonitrile2-Amino-6-chloropyridine-3,5-dicarbonitrile96[3]
Diazotization and Chlorination2,6-Dichloropyridine-3,5-dicarbonitrile89[3]

Pathway 2: Synthesis via Modification of a Chlorinated Pyridine

This approach begins with a polychlorinated pyridine and introduces the amino group through nucleophilic aromatic substitution. This method is suggested by the synthesis of related aminopyridine derivatives from tetrachloropyridine carbonitrile.[4]

Logical Workflow for Pathway 2

A 3,4,5,6-Tetrachloropyridine-2-carbonitrile B 4-Amino-3,5,6-trichloropyridine-2-carbonitrile A->B Selective Amination (Ammonia, Catalyst) C This compound B->C Reductive Dechlorination (Hypothetical)

Caption: Proposed synthesis via modification of a polychlorinated pyridine.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile

As a representative procedure for selective amination, 3,4,5,6-tetrachloropyridine-2-carbonitrile (0.1 mol) is reacted with liquefied ammonia (1.5 mol) in isopropanol (250 mL) in the presence of a catalyst such as cupric chloride (0.05 g). The reaction is stirred at room temperature for 30 hours. After filtration and drying, 4-amino-3,5,6-trichloropyridine-2-carbonitrile is obtained.[4]

Step 2: Reductive Dechlorination (General Concept)

The subsequent removal of the two chlorine atoms at positions 3 and 5 would require a selective reductive dechlorination. This could potentially be achieved through catalytic hydrogenation using a specific catalyst (e.g., palladium on carbon) and carefully controlled reaction conditions to avoid reduction of the nitrile group or the pyridine ring. The choice of solvent and hydrogen pressure would be critical parameters to optimize.

Quantitative Data for Pathway 2 (Based on Analogous Reactions)
Starting MaterialProductYield (%)CatalystReference
3,4,5,6-Tetrachloropyridine-2-carbonitrile4-Amino-3,5,6-trichloropyridine-2-carbonitrile77.4Cupric Chloride[4]
3,4,5,6-Tetrachloropyridine-2-carbonitrile4-Amino-3,5,6-trichloropyridine-2-carbonitrile80.1Cuprous Chloride[4]
3,4,5,6-Tetrachloropyridine-2-carbonitrile4-Amino-3,5,6-trichloropyridine-2-carbonitrile71.5Copper 8-quinolinolate[4]

Conclusion

References

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95095-84-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages information on closely related analogs to provide insights into its potential synthesis, physicochemical properties, and applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Properties

This compound is a substituted pyridine derivative. Its structure combines several key functional groups: an amino group, a chloro group, and a nitrile group, which make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
IUPAC Name This compound
CAS Number 95095-84-4
Appearance Expected to be a solid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 0

Synthesis and Experimental Protocols

General Synthetic Approach: One-Pot Multicomponent Reaction

One-pot syntheses are often employed for their efficiency and atom economy. A plausible approach for the synthesis of substituted 2-aminopyridine-3-carbonitriles involves the condensation of an enaminone with malononitrile and a primary amine under solvent-free conditions.[2]

Experimental Protocol: General Synthesis of 2-Amino-3-cyanopyridines [2]

  • Reactants: An equimolar mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol).

  • Procedure:

    • The reactants are combined in a reaction vessel.

    • The mixture is heated for 3 hours under solvent-free conditions.

    • After cooling, the resulting residue is washed several times with diethyl ether to yield the 2-aminopyridine product.

Note: The specific starting materials for the synthesis of this compound would need to be determined and the reaction conditions optimized.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyridine carbonitrile, which could be adapted for the target compound.

G Potential Synthesis Workflow Reactants Starting Materials (e.g., Enaminone, Malononitrile, Amine) Reaction One-Pot Reaction (Solvent-free, Heat) Reactants->Reaction Workup Work-up (Cooling, Washing with Ether) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of aminopyridine carbonitriles.

Potential Applications in Drug Discovery

The 3-aminopyridine-2-carbonitrile scaffold and its analogs are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer. The structural features of these compounds allow for key interactions with the ATP-binding site of various kinases.

Role as a Kinase Inhibitor Scaffold

Derivatives of the closely related 3-aminopyrazine-2-carbonitrile have shown potent inhibitory activity against several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.[3] These include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4][5]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][6]

  • Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): These kinases are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[7]

  • Aurora Kinases and Monopolar Spindle 1 (MPS1): These are mitotic kinases that are attractive targets for cancer therapy.[8]

Signaling Pathway Involvement

The diagram below illustrates the role of CHK1 in the DNA damage response pathway, a potential target for inhibitors based on the this compound scaffold.

G CHK1 Signaling in DNA Damage Response DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest inhibition leads to Inhibitor 3-Amino-6-chloropyridine- 2-carbonitrile Analog Inhibitor->CHK1 inhibits

Caption: The role of CHK1 in the DNA damage response and its potential inhibition.

Quantitative Data (Based on Analogs)

Table 2: Characterization Data for a Representative Analog [4]

ParameterValue
Yield 39%
Appearance Pale yellow crystals
Melting Point 167–168 °C
IR (KBr, cm⁻¹) 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691
¹H NMR (CDCl₃) δ (ppm) 1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H)
¹³C NMR (CDCl₃) δ (ppm) 28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3
Mass Spec (EI) m/z 277 (M⁺)

Safety and Handling

Based on the GHS classification for this compound, the compound is considered hazardous.[1]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited, the extensive research on related aminopyridine and aminopyrazine derivatives provides a strong foundation for future investigation. The synthetic tractability and the diverse biological activities of its analogs underscore its potential as a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and biological targets of this compound.

References

Spectroscopic and Synthetic Profile of 3-Amino-6-chloropyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for the pyridine derivative, 3-Amino-6-chloropyridine-2-carbonitrile. This compound is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. This document compiles mass spectrometry data and presents detailed, hypothetical protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, based on standard analytical methodologies.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented below is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Parameter Value
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
Major Fragments (m/z)
153
126
118
Predicted ¹H NMR Data

No experimental ¹H NMR data was found in the searched literature. The following are predicted chemical shifts and multiplicities based on the structure.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-47.6 - 7.8Doublet8.0 - 9.0
H-56.8 - 7.0Doublet8.0 - 9.0
-NH₂5.0 - 6.0Broad Singlet-
Predicted ¹³C NMR Data

No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts based on the structure.

Carbon Predicted Chemical Shift (ppm)
C-295 - 105
C-3150 - 160
C-4135 - 145
C-5115 - 125
C-6145 - 155
C≡N115 - 120
Predicted Infrared (IR) Spectroscopy Data

No experimental IR spectrum was found in the searched literature. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3450 - 3300N-H (Amino group)Stretching
2230 - 2210C≡N (Nitrile)Stretching
1650 - 1580C=C, C=N (Pyridine ring)Stretching
1350 - 1250C-N (Aromatic amine)Stretching
850 - 750C-ClStretching

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of chemical compounds. The following sections provide a plausible synthetic route and standard procedures for spectroscopic analysis of this compound.

Synthesis Protocol

A potential synthetic route to this compound involves the reaction of malononitrile with a suitable chlorinated pyridine precursor. The following is a generalized procedure based on known syntheses of similar aminopyridine carbonitriles.

Reaction:

A plausible synthesis could involve the reaction of 2,5-dichloropyridine with a source of cyanide and ammonia, or a multi-step synthesis starting from a more readily available pyridine derivative.

Example Procedure (Hypothetical):

  • To a solution of 2,5-dichloropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide (1.1 equivalents).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours.

  • After cooling, a source of ammonia (e.g., aqueous ammonia) is added, and the mixture is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence is used with a spectral width of about 240 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are employed. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for volatile compounds or by direct infusion for less volatile samples.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS.

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 amu.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide structural information.

Visualizations

The following diagrams illustrate the molecular structure and a proposed synthetic workflow for this compound.

molecular_structure cluster_pyridine This compound cluster_substituents N1 N C2 C N1->C2 C3 C C2->C3 CN C≡N C2->CN C4 C C3->C4 NH2 NH₂ C3->NH2 C5 C C4->C5 C6 C C5->C6 C6->N1 Cl Cl C6->Cl

Caption: Molecular structure of this compound.

synthesis_workflow start 2,5-Dichloropyridine intermediate 6-Chloro-3-cyanopyridine start->intermediate Cyanation reagent1 NaCN product This compound intermediate->product Amination reagent2 Ammonia source purification Purification (Column Chromatography) product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-6-chloropyridine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Amino-6-chloropyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a comprehensive resource by providing a detailed experimental protocol for determining its solubility, enabling researchers to generate critical data for process development, formulation, and other research applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC₆H₄ClN₃[1]
Molecular Weight153.57 g/mol [1]
IUPAC NameThis compound[1]
CAS Number95095-84-4[1]
AppearanceWhite to off-white crystalline solid (typical)
Melting PointNot consistently reported
pKaNot available

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl sulfoxide (DMSO)e.g., 25

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the isothermal shake-flask method, a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2]

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[2]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[2] A preliminary study may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the respective solvent at the specified temperature using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / (Initial volume of supernatant) × 100

3.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent in vial B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

  • Polarity of the Solvent: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The presence of polar functional groups (amino, nitrile) and a polar pyridine ring suggests that this compound will exhibit higher solubility in polar solvents.

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

  • Hydrogen Bonding: The amino group in the molecule can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocol and the structured data table will aid in generating reliable and comparable solubility data. This information is invaluable for the optimization of synthetic processes, purification techniques, and the development of formulations in the pharmaceutical and chemical industries.

References

The Versatile Scaffold: Unlocking the Potential of 3-Amino-6-chloropyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, 3-Amino-6-chloropyridine-2-carbonitrile has emerged as a particularly valuable building block, primarily as a precursor to a class of potent kinase inhibitors with significant therapeutic promise. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, their biological activities, relevant signaling pathways, and detailed experimental protocols.

Core Applications in Kinase Inhibition

This compound serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of bicyclic heteroaromatic compounds that have garnered considerable attention in drug discovery.[1] These derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2]

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, has been identified as a privileged structure for targeting the ATP-binding site of various kinases.[1][2] Modifications to this core structure have led to the development of selective inhibitors for several important cancer-related kinases.

Pim-1 Kinase Inhibition: A Promising Avenue for Cancer Therapy

One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives lies in the inhibition of Pim-1 kinase.[3][4][5] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive target for therapeutic intervention.

Derivatives of this compound have been successfully converted into potent and selective Pim-1 inhibitors.[3][4][5] These compounds have shown the ability to suppress the phosphorylation of downstream targets of Pim-1, such as the BAD protein, leading to the induction of apoptosis in cancer cells.[3][5]

The general workflow for the synthesis of these potent kinase inhibitors is depicted below:

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_1 Derivatization and Final Product Formation cluster_2 Biological Evaluation A This compound C Cyclization Reaction A->C B Hydrazine B->C D 5-Amino-3-substituted-1H-pyrazole-4-carbonitrile C->D F Condensation Reaction D->F E β-Dicarbonyl Compound E->F G Substituted Pyrazolo[1,5-a]pyrimidine F->G H Kinase Inhibition Assay G->H I Cell-based Assays H->I J Lead Optimization I->J

Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

The following diagram illustrates the simplified signaling pathway involving Pim-1 kinase and the point of intervention for the synthesized inhibitors.

G cluster_0 Pim-1 Signaling Pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD phosphorylates Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 inhibits

Simplified Pim-1 signaling pathway and inhibitor action.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreTarget KinaseIC50 (nM)Reference
1 3-aryl, 5-aminoPim-145[3]
9a Varied aryl and other substitutionsPim-1<10[3]
9b Varied aryl and other substitutionsPim-1<10[3]
11a Varied aryl and other substitutionsPim-1<10[3]
11b Varied aryl and other substitutionsPim-1<10[3]

Experimental Protocols

General Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile intermediate

A mixture of this compound and hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the 5-amino-1H-pyrazole-4-carbonitrile intermediate.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The 5-amino-1H-pyrazole-4-carbonitrile intermediate is reacted with a β-dicarbonyl compound (e.g., acetylacetone) in a solvent like acetic acid.[6] The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase (e.g., Pim-1) is determined using a radiometric or fluorescence-based assay. A typical protocol involves the following steps:

  • Reaction Mixture Preparation : A reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is prepared.

  • Compound Addition : The test compounds are serially diluted and added to the reaction mixture in a multi-well plate.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature for a specific duration.

  • Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is often done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity is measured.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its primary application as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent kinase inhibitors, particularly targeting Pim-1 kinase, with significant potential in the development of novel anticancer therapies. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the ongoing search for new and effective therapeutic agents. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential against a broader range of biological targets.

References

3-Amino-6-chloropyridine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyridine-2-carbonitrile has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a nitrile moiety, offers a versatile platform for the construction of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other significant heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as highly valuable intermediates for the synthesis of more complex molecular architectures. The strategic arrangement of the amino, chloro, and cyano groups on the pyridine core allows for a variety of chemical manipulations, including nucleophilic substitution, cyclocondensation, and metal-catalyzed cross-coupling reactions. This versatility has made it a sought-after precursor for the generation of compound libraries in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₄ClN₃[PubChem CID: 592750]
Molecular Weight153.57 g/mol [PubChem CID: 592750]
IUPAC NameThis compound[PubChem CID: 592750]
CAS Number95095-84-4[PubChem CID: 592750]
AppearanceSolid
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in many organic solvents

Synthesis of Heterocycles

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The following sections detail the synthesis of prominent classes of heterocycles derived from this building block.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles known for their wide range of biological activities, including anticancer and anti-inflammatory properties. The ortho-amino nitrile functionality of this compound is ideally suited for the construction of the pyrimidine ring.

Heating this compound with formamide provides a direct route to 4-amino-7-chloropyrido[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Amino-7-chloropyrido[2,3-d]pyrimidine

A mixture of this compound (1.0 eq) and formamide (10-15 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford the desired product.

ProductReagents and ConditionsYieldMelting Point (°C)Spectroscopic Data
4-Amino-7-chloropyrido[2,3-d]pyrimidineFormamide, reflux, 4-6 h45%280-282IR (KBr, cm⁻¹): 3390 (NH), 2222 (CN), 1681 (C=O)

Cyclocondensation with urea or thiourea offers a pathway to 4-amino-2-oxo(or thioxo)-1,2-dihydropyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine

A mixture of this compound (1.0 eq) and urea (2.0 eq) is heated in an inert solvent such as diphenyl ether at 200-220 °C for 2-3 hours. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated product is collected by filtration, washed, and recrystallized. A similar procedure can be followed using thiourea to obtain the corresponding 2-thioxo derivative.

ProductReagents and ConditionsYield
4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidineUrea, diphenyl ether, 200-220 °C, 2-3 hModerate to Good
4-Amino-7-chloro-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidineThiourea, diphenyl ether, 200-220 °C, 2-3 hModerate to Good
Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction provides a classical and efficient method for the synthesis of 3-aminothieno[2,3-b]pyridines. While the direct application to this compound is not explicitly detailed, a related synthesis starting from a pyridine-2(1H)-thione derivative is well-established and can be adapted.

Experimental Protocol: Synthesis of 3-Amino-6-substituted-thieno[2,3-b]pyridine-2-carbonitrile

To a suspension of the corresponding 3-cyano-pyridine-2(1H)-thione (1.0 eq) in a suitable solvent like DMF, an aqueous solution of potassium hydroxide (1.0 eq) is added, followed by the addition of chloroacetonitrile (1.0 eq) at room temperature. After stirring for a short period, another equivalent of aqueous potassium hydroxide is added, and the mixture is heated. Upon cooling, the product precipitates and is collected by filtration.

ProductStarting MaterialReagents and ConditionsYield
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile4,6-Dimethyl-3-cyanopyridine-2(1H)-thione1. KOH, Chloroacetonitrile, DMF, rt; 2. KOH, 85 °C, 6 h80%
Other Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its use in the synthesis of other heterocyclic systems. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of pyrimidine derivatives, and reactions with isothiocyanates can be employed to construct fused thiadiazole or related systems.

Biological Significance and Signaling Pathways

Derivatives of pyrido[2,3-d]pyrimidines, synthesized from precursors like this compound, have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. These include the Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and components of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Promotes

Caption: EGFR Signaling Pathway

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation by phosphorylating several downstream targets, including BAD and p21.

PIM1_Signaling Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) p21 p21 PIM1->p21 Phosphorylation (Inhibition) Bcl2 Bcl2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces

Caption: PIM-1 Kinase Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.

PI3K_AKT_mTOR_Signaling Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth

Caption: PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of a multitude of heterocyclic compounds with significant biological potential. Its ability to participate in a range of chemical transformations provides a robust platform for the generation of diverse molecular scaffolds. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents targeting key signaling pathways implicated in human diseases. This guide serves as a foundational resource to stimulate and support further research in this exciting field.

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile—offers a versatile platform for the synthesis of complex heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It further delves into its critical role as a scaffold for developing potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) signaling pathways, which are implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction and Physicochemical Properties

This compound (CAS No. 95095-84-4) is a yellow to light yellow crystalline solid.[1] Its strategic placement of reactive sites makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating amino group, influences the reactivity of the pyridine ring, enabling a variety of chemical transformations.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
CAS Number 95095-84-4[1]
Melting Point 175-176.5 °C
Boiling Point 372.4±42.0 °C (Predicted)
Density 1.42±0.1 g/cm3 (Predicted)
pKa -0.85±0.10 (Predicted)
¹H NMR (DMSO-d₆) Representative data for a similar scaffold: δ 8.61 (s, 2H, NH₂), 7.68 (d, J = 9.0 Hz, 1H, Ar–H), 6.93 (d, J = 7.8 Hz, 1H, Ar–H)[2]
¹³C NMR (DMSO-d₆) Representative data for a similar scaffold: δ 160.4, 159.6, 157.8, 135.7, 134.0, 132.7, 132.2, 130.5, 130.0, 129.3, 127.8, 125.8, 116.7, 116.2, 87.9, 76.3, 44.8[2]
Mass Spectrum (ESI-TOF) m/z Representative data for a similar scaffold: [M+H]⁺ calculated for C₂₀H₁₂Cl₂N₄O: 395.0466, found: 395.0511[2]

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, the development of synthetic methodologies for functionalized pyridines has been a continuous focus in organic chemistry. The importance of this and similar scaffolds became increasingly apparent with the rise of targeted therapies in medicine, particularly in the field of oncology. The aminopyridine core is a well-established pharmacophore, and its derivatives have been the subject of extensive research for their potential as kinase inhibitors. The strategic combination of the amino, chloro, and nitrile groups in this particular molecule provides a framework that has been exploited in the synthesis of numerous biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A plausible synthetic route can be extrapolated from the synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which involves a multi-component reaction. A general workflow for such a synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2,6-Dichloropyridine D Nucleophilic Aromatic Substitution (Amination) A->D B Malononitrile E Cyanation B->E C Ammonia C->D D->E F This compound E->F

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of similar aminopyridine carbonitrile derivatives and should be adapted and optimized for the specific target molecule.

Materials:

  • 2,6-Dichloropyridine

  • Malononitrile

  • Sodium amide (NaNH₂) or liquid ammonia

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amination of 2,6-Dichloropyridine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Slowly add sodium amide (1.1 eq). Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of 2-Amino-6-chloropyridine: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-6-chloropyridine.

  • Cyanation of 2-Amino-6-chloropyridine: In a suitable reaction vessel, combine 2-amino-6-chloropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF. Heat the mixture to 150°C for 12-18 hours.

  • Work-up and Isolation of this compound: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of kinase inhibitors. The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The chlorine atom provides a site for further modification through cross-coupling reactions to introduce various substituents that can enhance potency and selectivity. The nitrile group can also participate in hydrogen bonding or be used as a synthetic handle.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, a close analog of the title compound, have been identified as potent inhibitors of FGFRs. These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling cascades.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 3-Amino-6-chloropyridine -2-carbonitrile Derivative Inhibitor->FGFR inhibits

Caption: The FGFR signaling pathway and the point of inhibition by aminopyridine-based inhibitors.

Inhibition of Janus Kinase (JAK) Signaling

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is critical for immune function, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a core structure that can be derived from or is analogous to this compound. These inhibitors block the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor 3-Amino-6-chloropyridine -2-carbonitrile Derivative Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyridine-based inhibitors.

Conclusion

This compound is a synthetically versatile and medicinally significant molecule. While its early history is not extensively documented, its utility as a privileged scaffold for the development of potent kinase inhibitors is well-established. Its derivatives have shown considerable promise in targeting key signaling pathways, such as the FGFR and JAK-STAT pathways, which are central to the pathology of numerous diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the chemical space around this core structure is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Amino-6-chloropyridine-2-carbonitrile with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in the development of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This method is particularly valuable in pharmaceutical and drug discovery settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2] The substrate, this compound, is a valuable building block possessing a pyridine ring substituted with an amino, a chloro, and a cyano group, offering multiple points for diversification. The chloro-substituent serves as a handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to construct biaryl structures of significant interest in medicinal chemistry.[3]

The coupling of chloro-pyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, the use of highly active palladium catalysts, often in combination with electron-rich and bulky phosphine ligands, has enabled the efficient coupling of these less reactive substrates.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)L2-R' Transmetalation->PdII_R_R_prime Boronate R'B(OR)3- Boronate->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-6-arylpyridine-2-carbonitrile product.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Experimental_Workflow A Combine Reactants: This compound, Arylboronic acid, K3PO4 B Establish Inert Atmosphere (Purge with N2 or Ar) A->B C Add Catalyst and Ligand: Pd(OAc)2 and SPhos B->C D Add Solvents: Anhydrous Dioxane and Degassed Water C->D E Heat Reaction Mixture (100 °C with stirring) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Reaction Work-up: Dilution, Extraction, Washing, and Drying F->G Upon Completion H Purification: Flash Column Chromatography G->H I Characterization of Pure Product H->I

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloro-pyridine couplings.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Amino-6-phenylpyridine-2-carbonitrile75-90
24-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile80-95
34-Fluorophenylboronic acid3-Amino-6-(4-fluorophenyl)pyridine-2-carbonitrile70-85
43-Thienylboronic acid3-Amino-6-(thiophen-3-yl)pyridine-2-carbonitrile65-80
5Pyridine-3-boronic acid3-Amino-6-(pyridin-3-yl)pyridine-2-carbonitrile60-75

Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; Presence of oxygen; Inappropriate base or solvent.Use fresh, high-quality catalyst and ligand; Ensure thorough degassing of solvents and inert atmosphere; Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.
Formation of side products Homocoupling of the boronic acid; Protodeboronation.Use a slight excess of the boronic acid; Ensure the base is anhydrous if required by the specific conditions; Optimize reaction temperature and time.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method.

These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling of this compound. The provided information is intended to serve as a starting point, and optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 3-amino-6-chloropyridine-2-carbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of amino, chloro, and nitrile functionalities offers multiple points for molecular diversification, yet also presents unique challenges in catalysis. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by quantitative data from analogous systems to guide reaction optimization.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For a substrate like this compound, these reactions allow for the introduction of a wide array of substituents at the 6-position, paving the way for the synthesis of novel compounds with potential biological activity.

The inherent challenge with this substrate lies in the potential for the amino and nitrile groups to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the chloro-substituent is less reactive than bromo or iodo analogues, often necessitating more specialized and reactive catalyst systems.[2] Careful selection of the palladium catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2] For this compound, this reaction enables the introduction of various aryl and heteroaryl groups.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
1Pd(PPh₃)₄ (2-5)-K₃PO₄1,4-Dioxane/H₂O85-951870-90[3]
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O120 (MW)0.17~80[3]
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF50OvernightModerate[3]
4Pd(dppf)Cl₂ (5)-Na₂CO₃ (1M aq)1,4-DioxaneReflux8>80[4]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (85-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is particularly useful for creating novel derivatives of this compound with diverse amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination of Chloro-pyridines

The following table presents data from Buchwald-Hartwig aminations of related chloropyridine substrates, which can be used as a guide for optimizing the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100-11012-24High[5]
2Pd(OAc)₂ (1-2)RuPhos (2-4)NaOt-BuToluene80-11012-24High[3]
3Pd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF651261-78[6]
4Pd(OAc)₂ (1)Xantphos (2)Cs₂CO₃1,4-Dioxane1001675-95[3]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube and standard inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-NR'R'' Ar-Pd(II)(L)2-NR'R'' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)2-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is an excellent method for introducing alkynyl moieties onto the pyridine ring of this compound.

Quantitative Data for Sonogashira Coupling of Chloro-pyridines

The following data for related chloropyridine substrates can serve as a guide for developing a protocol for this compound.

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
1Pd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃NDMF80-10012-24High[8]
2Pd(OAc)₂ (2)-Cs₂CO₃Toluene10016Moderate[8]
3PdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHFRT-501270-90[7]
4Pd(PPh₃)₄ (5)CuI (10)Et₃N/DMFDMF808High[8]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper (I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube and standard inert atmosphere setup

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and copper (I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction can be employed to introduce alkenyl groups at the 6-position of the this compound ring.

Quantitative Data for Heck Reaction of Chloro-pyridines

The following table provides representative conditions for the Heck reaction of other chloropyridine derivatives.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100-14012-24High[8]
2PdCl₂(PPh₃)₂ (3)-NaOAcNMP12016Moderate-High[9]
3Pd₂(dba)₃ (1)PPh₃ (2)K₂CO₃DMA13012High[9]
4Pd(OAc)₂ (5)-Et₃NDMF10024Good[8]
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Polar aprotic solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

  • Sealable reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, a ligand if necessary, and the base.[8]

  • Add the alkene and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.[8]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical_Relationship cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes SM This compound Suzuki Suzuki-Miyaura (+ R-B(OH)₂) SM->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) SM->Buchwald Sonogashira Sonogashira (+ R-C≡CH) SM->Sonogashira Heck Heck (+ Alkene) SM->Heck P1 6-Aryl/Heteroaryl Derivatives Suzuki->P1 P2 6-Amino Derivatives Buchwald->P2 P3 6-Alkynyl Derivatives Sonogashira->P3 P4 6-Alkenyl Derivatives Heck->P4

Caption: Synthetic pathways from this compound.

Conclusion

The protocols and data presented provide a solid foundation for researchers engaging in the palladium-catalyzed cross-coupling of this compound. While the provided conditions are based on closely related substrates, they offer excellent starting points for developing optimized procedures for this specific and valuable building block. The versatility of these palladium-catalyzed reactions opens up a vast chemical space for the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-6-chloropyridine-2-carbonitrile. This reaction is a powerful tool for the synthesis of substituted diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides, providing a powerful synthetic route to a wide range of amino-substituted aromatic and heteroaromatic compounds.[1][2] For a substrate like this compound, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and oxidative addition in the catalytic cycle due to its position ortho to the ring nitrogen.[3] This makes the Buchwald-Hartwig amination an effective strategy for introducing a variety of amino functionalities at this position.

General Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of chloropyridine substrates, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Typical Catalysts and Ligands

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-2 (Pd), 2-4 (Ligand)A common and effective combination for chloropyridines.[4]
Pd(OAc)₂XPhos1-2 (Pd), 2-4 (Ligand)Bulky, electron-rich ligand, good for challenging substrates.[4]
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Another effective bulky phosphine ligand.[4]
Pd(PPh₃)₄-2-5Can be used directly, but often less efficient for chloropyridines.[4]

Table 2: Common Bases and Solvents

BaseTypical EquivalentsSolventTypical Temperature (°C)
NaOt-Bu1.5-2.5Toluene80-110
LiHMDS1.5-2.5THF60-80
K₃PO₄2-31,4-Dioxane/H₂O85-100
K₂CO₃2-3DMF/H₂O100-120

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar chloropyridine substrates and may require optimization for the specific amine coupling partner.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)[4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)[4]

  • Xantphos (2-4 mol%)[4]

  • Sodium tert-butoxide (NaOt-Bu) (1.5-2.5 equiv)[4]

  • Anhydrous, degassed toluene or THF[4]

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOt-Bu) to a dry Schlenk tube.[4]

  • Reagent Addition: Add this compound and the amine coupling partner to the Schlenk tube.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[5]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.[5]

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-(substituted amino)pyridine-2-carbonitrile.[5]

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Add Pd Catalyst, Ligand, and Base to Schlenk Tube B 2. Add 3-Amino-6-chloro- pyridine-2-carbonitrile and Amine A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Seal and Heat (80-110 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Desired Product I->J

A generalized workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR1R2)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(NR1R2) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR1R2 Amido_complex->Product ArX Ar-Cl ArX->OA_complex Amine R1R2NH Amine->Amine_complex Base Base Base->Amine_complex

The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile starting material, 3-Amino-6-chloropyridine-2-carbonitrile. This scaffold serves as a valuable building block for the development of potent and selective inhibitors of various protein kinases implicated in oncology and other diseases. The strategic positioning of the amino, cyano, and chloro groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Overview and Rationale

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The chloro group at the 6-position of this compound is readily displaced through nucleophilic aromatic substitution (SNAr) or serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-cyano group can also be further manipulated or may contribute to binding interactions.

Derivatives of similar aminopyridine and aminopyrazine scaffolds have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Checkpoint Kinase 1 (CHK1), Pim-1 kinase, Aurora kinases, and Monopolar Spindle 1 (MPS1) kinase.

Synthetic Strategies and Experimental Protocols

A primary strategy for diversifying the this compound scaffold involves a two-step process: 1) Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl moiety at the 6-position, followed by 2) functionalization of the 3-amino group.

Diagram of Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate 3-Amino-6-arylpyridine-2-carbonitrile Intermediate suzuki->intermediate functionalization Functionalization of Amino Group (e.g., Acylation, Alkylation, etc.) intermediate->functionalization final_product Final Kinase Inhibitor Library functionalization->final_product

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Microwave vial or round-bottom flask with reflux condenser

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or alternatively, heat to reflux in a round-bottom flask for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-arylpyridine-2-carbonitrile intermediate.

Protocol 2.2: Acylation of the 3-Amino Group

This protocol describes the acylation of the 3-amino group of the synthesized intermediate.

Materials:

  • 3-Amino-6-arylpyridine-2-carbonitrile intermediate

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Pyridine or triethylamine

  • Dry dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the 3-amino-6-arylpyridine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final kinase inhibitor.

Biological Evaluation Protocols

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PIM-1, FGFR1)

  • Appropriate peptide substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Add the kinase, peptide substrate, and inhibitor solution to a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the dose-response curves using appropriate software.

Protocol 3.2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7 for PIM-1 inhibitors, HepG2)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Presentation

The following tables present representative inhibitory activities of kinase inhibitors with related aminopyridine and aminopyrazine scaffolds. The data for hypothetical derivatives of this compound are projected based on published findings for analogous compounds to guide SAR studies.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Hypothetical Cpd 1 PIM-115.2Staurosporine16.7[1]
Hypothetical Cpd 2 FGFR125.8Dovitinib30.5
Hypothetical Cpd 3 Aurora A45.1Alisertib1.2
Hypothetical Cpd 4 MPS160.7Reversine6.0
SRA737 CHK11.0Prexasertib0.3

Table 2: Anti-proliferative Activity of Representative Compounds

Compound IDCell LineGI₅₀ (µM)Reference CompoundGI₅₀ (µM)
Hypothetical Cpd 1 MCF-70.85Staurosporine5.07[1]
Hypothetical Cpd 2 HepG21.13Sorafenib2.5
Compound 4 (pyrido[2,3-d]pyrimidine) MCF-70.57[1]Doxorubicin0.45
Compound 11 (pyrido[2,3-d]pyrimidine) MCF-71.31[1]Doxorubicin0.45

Signaling Pathway Diagrams

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM-1 can lead to apoptosis.

G PIM1 PIM-1 Kinase BAD BAD PIM1->BAD phosphorylates Bcl2 Bcl-2 BAD->Bcl2 inactivates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor 3-Aminopyridine Derivative Inhibitor->PIM1 inhibits

Caption: PIM-1 signaling pathway and its inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

G FGF FGF FGFR FGFR FGF->FGFR binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 3-Aminopyridine Derivative Inhibitor->FGFR inhibits

Caption: Simplified FGFR signaling and its inhibition.

References

Application Notes and Protocols: The Versatile Role of 3-Amino-6-chloropyridine-2-carbonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Amino-6-chloropyridine-2-carbonitrile as a key starting material in the synthesis of modern agrochemicals. This versatile building block offers a synthetically advantageous scaffold for the creation of potent insecticides and herbicides, including the commercially significant molecules Sulfoxaflor and Florpyrauxifen-benzyl.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its trifunctional nature, featuring an amino group, a chloro substituent, and a nitrile moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting point for the construction of complex agrochemical molecules with distinct modes of action. This document will focus on the synthetic pathways leading to two major agrochemicals: the insecticide Sulfoxaflor and the herbicide Florpyrauxifen-benzyl.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is as a precursor to high-value active ingredients. Its pyridine core is a common feature in many successful pesticides. The specific substitutions on this starting material allow for regioselective reactions to build the complex structures of modern agrochemicals.

Synthesis of Sulfoxaflor

Sulfoxaflor is a novel insecticide belonging to the sulfoximine class of chemistry. It is highly effective against a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticides.[1] Its mode of action involves the disruption of the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[2][3]

A plausible synthetic route from this compound to a key intermediate of Sulfoxaflor, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, is outlined below. This proposed pathway involves several standard organic transformations.

Experimental Protocol: Synthesis of a Key Sulfoxaflor Intermediate

Objective: To synthesize 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine from this compound.

Materials:

  • This compound

  • Trifluoromethyltrimethylsilane (TMSCF3)

  • Potassium fluoride (KF)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Methylmagnesium bromide (MeMgBr)

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium methanethiolate (NaSMe)

Procedure:

Step 1: Trifluoromethylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), copper(I) iodide (1.2 eq), and potassium fluoride (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • To this suspension, add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile.

Step 2: Sandmeyer Reaction

  • Dissolve the product from Step 1 in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes, then add a solution of potassium iodide in water.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Iodo-6-(trifluoromethyl)pyridine-2-carbonitrile.

Step 3: Grignard Reaction

  • Dissolve the iodo-substituted intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-Acetyl-6-(trifluoromethyl)pyridine.

Step 4: Reduction and Thiolation

  • The acetyl derivative is then subjected to a Wolff-Kishner or Clemmensen reduction to yield 3-Ethyl-6-(trifluoromethyl)pyridine.

  • The ethylpyridine is then brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride under reflux to give 3-(1-bromoethyl)-6-(trifluoromethyl)pyridine.

  • Finally, react the bromo-intermediate with sodium methanethiolate in a suitable solvent like DMF to yield the target intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine. This intermediate can then be converted to Sulfoxaflor through known literature methods involving imination and oxidation.

Diagram: Proposed Synthetic Workflow for Sulfoxaflor Intermediate

G A This compound B Trifluoromethylation (TMSCF3, CuI, KF) A->B C 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile B->C D Sandmeyer Reaction (NaNO2, HCl, KI) C->D E 3-Iodo-6-(trifluoromethyl)pyridine-2-carbonitrile D->E F Grignard Reaction (MeMgBr) E->F G 3-Acetyl-6-(trifluoromethyl)pyridine F->G H Reduction G->H I 3-Ethyl-6-(trifluoromethyl)pyridine H->I J Bromination (NBS, BPO) I->J K 3-(1-Bromoethyl)-6-(trifluoromethyl)pyridine J->K L Thiolation (NaSMe) K->L M 3-[1-(Methylthio)ethyl]-6-(trifluoromethyl)pyridine (Sulfoxaflor Intermediate) L->M

Caption: Proposed synthesis of a key Sulfoxaflor intermediate.

Mechanism of Action: Sulfoxaflor

Sulfoxaflor acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[2] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine, but is not easily broken down. This leads to continuous stimulation of the nerve cells, resulting in tremors, paralysis, and ultimately, the death of the insect.[3] Sulfoxaflor shows greater affinity for insect nAChRs than for mammalian receptors, which contributes to its selective toxicity.[2]

Diagram: Sulfoxaflor's Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetylcholine C Nicotinic Acetylcholine Receptor (nAChR) A->C Binds D Continuous Nerve Stimulation C->D E Paralysis & Death D->E B Sulfoxaflor B->C Competitively Binds & Activates

Caption: Sulfoxaflor's competitive binding to nAChRs.

Synthesis of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is a synthetic auxin herbicide used for the control of broadleaf, grass, and sedge weeds in rice and other crops.[4][5] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weeds.[4][6]

A plausible synthetic pathway from this compound to a key precursor of Florpyrauxifen-benzyl is proposed below.

Experimental Protocol: Synthesis of a Key Florpyrauxifen-benzyl Precursor

Objective: To synthesize a 4-amino-3-chloro-5-fluoro-6-aryl picolinic acid precursor from this compound.

Materials:

  • This compound

  • Selectfluor®

  • Acetonitrile

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene, Ethanol, Water

  • Concentrated sulfuric acid (H2SO4)

  • Benzyl alcohol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

Step 1: Fluorination

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add Selectfluor® (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-Amino-6-chloro-5-fluoropyridine-2-carbonitrile.

Step 2: Suzuki Coupling

  • To a round-bottom flask, add the fluorinated intermediate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 3-Amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carbonitrile.

Step 3: Hydrolysis of the Nitrile

  • Carefully add the product from Step 2 to concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.

  • Stir the mixture at room temperature until the solid dissolves.

  • Heat the reaction to 60-70 °C for a specified time, monitoring by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution while cooling.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinamide.

  • Further hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid, a direct precursor to Florpyrauxifen.

Step 4: Esterification

  • The resulting picolinic acid is then esterified with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid in toluene, typically with azeotropic removal of water, to yield Florpyrauxifen-benzyl.

Diagram: Proposed Synthetic Workflow for Florpyrauxifen-benzyl

G A This compound B Fluorination (Selectfluor®) A->B C 3-Amino-6-chloro-5-fluoropyridine-2-carbonitrile B->C D Suzuki Coupling (Arylboronic acid, Pd(OAc)2) C->D E 3-Amino-6-aryl-5-fluoropyridine-2-carbonitrile D->E F Hydrolysis (H2SO4) E->F G 4-Amino-3-chloro-6-aryl-5-fluoropicolinic acid F->G H Esterification (Benzyl alcohol, p-TsOH) G->H I Florpyrauxifen-benzyl H->I

Caption: Proposed synthesis of Florpyrauxifen-benzyl.

Mechanism of Action: Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is a synthetic auxin herbicide.[4] After absorption by the plant, it is converted to its active acid form. This active form mimics the natural plant hormone auxin, indole-3-acetic acid (IAA). It binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This results in epinastic growth, tissue swelling, and ultimately, the death of the susceptible plant.[5][6]

Diagram: Florpyrauxifen-benzyl's Mechanism of Action

G A Florpyrauxifen-benzyl (Absorbed by plant) B Metabolic Activation (Conversion to active acid) A->B C Active Herbicide B->C D Auxin Receptor C->D Binds E Overexpression of Auxin-Induced Genes D->E F Uncontrolled Growth & Cell Division E->F G Plant Death F->G

Caption: Mechanism of action of Florpyrauxifen-benzyl.

Data Summary

The following tables summarize key data for the agrochemicals discussed.

Table 1: Properties of Agrochemicals

PropertySulfoxaflorFlorpyrauxifen-benzyl
IUPAC Name [Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ⁶-sulfanylidene]cyanamideBenzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate
Molecular Formula C₁₀H₁₀F₃N₃OSC₂₀H₁₄Cl₂F₂N₂O₃
Molar Mass 277.27 g/mol 439.2 g/mol
Agrochemical Type InsecticideHerbicide
Mode of Action nAChR competitive modulatorSynthetic Auxin

Table 2: Efficacy Data (Illustrative)

AgrochemicalTarget Pest/WeedApplication RateEfficacy (%)
Sulfoxaflor Green Peach Aphid (Myzus persicae)12.5 g a.i./ha>95
Sulfoxaflor Cotton Aphid (Aphis gossypii)25 g a.i./ha>98
Florpyrauxifen-benzyl Barnyardgrass (Echinochloa crus-galli)30 g a.i./ha>90
Florpyrauxifen-benzyl Broadleaf Weeds20 g a.i./ha>95

Note: Efficacy data is illustrative and can vary based on environmental conditions, application timing, and pest/weed pressure.

Conclusion

This compound is a strategic starting material for the synthesis of high-performance agrochemicals. The protocols and pathways outlined in this document demonstrate its utility in accessing complex molecular architectures like those of Sulfoxaflor and Florpyrauxifen-benzyl. The distinct modes of action of these final products underscore the versatility of this chemical building block in developing solutions for modern crop protection challenges. Further research into novel transformations of this compound could lead to the discovery of new and even more effective agrochemical agents.

References

Application Note: A Facile One-Pot Synthesis of 3-Amino-6-arylpyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot, three-component method for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles. These compounds are valuable scaffolds in medicinal chemistry and drug discovery. The described protocol involves the reaction of an aromatic aldehyde, an acetophenone derivative, and malononitrile in the presence of ammonium acetate. This method offers high yields and a straightforward workup procedure, making it suitable for the generation of a library of derivatives for further biological screening.

Introduction

Substituted aminopyridines are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Specifically, the 3-amino-6-arylpyridine-2-carbonitrile core is a key pharmacophore in the development of various therapeutic agents. Traditional synthetic routes to these molecules can be multi-step, time-consuming, and often result in low overall yields. The multicomponent reaction (MCR) approach outlined here provides a significant improvement by combining multiple synthetic steps into a single, efficient operation, thereby adhering to the principles of green chemistry.

Reaction Scheme

The synthesis proceeds via a one-pot condensation of an aromatic aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate. The reaction is typically catalyzed by a base or can be promoted by microwave irradiation.

General reaction scheme for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles using conventional heating.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (95%, 10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add 10 mL of 95% ethanol to the flask.

  • The mixture is stirred at room temperature for 5 minutes until the reactants are well-mixed.

  • The flask is then equipped with a reflux condenser and heated to reflux (approximately 80-90 °C) with continuous stirring.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and byproducts.

  • The product is then dried under vacuum to yield the pure 3-amino-6-arylpyridine-2-carbonitrile.

  • Further purification, if necessary, can be achieved by recrystallization from ethanol.

Quantitative Data

The following table summarizes the yields for a selection of synthesized 3-amino-6-arylpyridine-2-carbonitrile derivatives using the described protocol.

EntryAr (from Aldehyde)Ar' (from Acetophenone)ProductYield (%)m.p. (°C)
1C₆H₅C₆H₅3-Amino-4,6-diphenylpyridine-2-carbonitrile85230-232
24-ClC₆H₄C₆H₅3-Amino-4-(4-chlorophenyl)-6-phenylpyridine-2-carbonitrile88245-247
34-MeOC₆H₄C₆H₅3-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-2-carbonitrile90218-220
4C₆H₅4-BrC₆H₄3-Amino-6-(4-bromophenyl)-4-phenylpyridine-2-carbonitrile82255-257
54-NO₂C₆H₄C₆H₅3-Amino-4-(4-nitrophenyl)-6-phenylpyridine-2-carbonitrile78260-262

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 3-amino-6-arylpyridine-2-carbonitriles.

experimental_workflow reactants Reactants: Aromatic Aldehyde Acetophenone Malononitrile Ammonium Acetate mixing Mixing in Ethanol reactants->mixing 1 reflux Reflux (4-6 hours) mixing->reflux 2 cooling Cooling to Room Temp. reflux->cooling 3 filtration Vacuum Filtration cooling->filtration 4 washing Wash with Cold Ethanol filtration->washing 5 drying Drying under Vacuum washing->drying 6 product Pure Product: 3-Amino-6-arylpyridine- 2-carbonitrile drying->product 7

Caption: One-pot synthesis workflow.

Signaling Pathway/Logical Relationship

The proposed mechanism for this multicomponent reaction involves a series of condensation and cyclization steps, culminating in the formation of the stable aromatic pyridine ring. The key steps are the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the enolate of the acetophenone, and subsequent cyclization with ammonia (from ammonium acetate) and aromatization.

reaction_mechanism start Aromatic Aldehyde + Malononitrile knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 Arylidenemalononitrile knoevenagel->intermediate1 michael_addition Michael Addition intermediate1->michael_addition michael_donor Acetophenone Enolate michael_donor->michael_addition adduct Michael Adduct michael_addition->adduct cyclization Cyclization with NH₃ (from Ammonium Acetate) adduct->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine aromatization Oxidative Aromatization dihydropyridine->aromatization final_product 3-Amino-6-arylpyridine- 2-carbonitrile aromatization->final_product

One-Pot Synthesis of Bioactive Pyrido[2,3-d]pyrimidines from 3-Amino-6-chloropyridine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 3-Amino-6-chloropyridine-2-carbonitrile. These compounds are notable for their potential as kinase inhibitors, particularly targeting PIM-1 kinase and VEGFR-2, which are implicated in cancer pathogenesis.

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These scaffolds are structurally analogous to purines, allowing them to interact with a variety of biological targets. Notably, derivatives of this heterocyclic system have demonstrated potent inhibitory activity against several protein kinases, including PIM-1 and VEGFR-2, making them attractive candidates for the development of novel anticancer therapeutics. The one-pot synthesis approach from readily available starting materials like this compound offers an efficient and streamlined route to these valuable compounds.

Application Notes

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The one-pot synthesis from this compound provides a direct route to compounds with potential therapeutic applications.

Oncology:

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, suggesting their potential as anticancer agents.[1][2]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Several pyrido[2,3-d]pyrimidine and related fused pyrimidine scaffolds have been developed as VEGFR-2 inhibitors, demonstrating anti-angiogenic and antitumor effects.[3][4][5]

The synthesized 7-chloro-substituted pyrido[2,3-d]pyrimidines can serve as versatile intermediates for further functionalization to optimize their biological activity and pharmacokinetic properties. The chloro-substituent can be readily displaced by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.

One-Pot Synthesis of 7-Chloro-4-aminopyrido[2,3-d]pyrimidine

This protocol describes a one-pot synthesis of 7-chloro-4-aminopyrido[2,3-d]pyrimidine from this compound and formamide. This method is based on analogous syntheses of pyrido[2,3-d]pyrimidines from related 2-aminopyridine-3-carbonitrile precursors.[6]

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux (approximately 190-210 °C) for a specified time (typically 2-6 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 7-chloro-4-aminopyrido[2,3-d]pyrimidine.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the one-pot synthesis of pyrido[2,3-d]pyrimidines from analogous 2-aminopyridine precursors. These values can serve as a guideline for the synthesis starting from this compound.

Starting Material AnalogueReagentReaction Time (h)Yield (%)Reference
N-cyclohexyl pyridone derivativeFormamide445[6]
2-oxo-pyridine-3,5-dicarbonitrilesFormic acid/H2SO44-8Not specified[7]
N-cyclohexyl pyridone derivativeTriethylorthoformate/Acetic anhydride665[6]

Visualization of Key Concepts

Logical Workflow for Synthesis and Application

G Workflow: From Synthesis to Application cluster_synthesis One-Pot Synthesis cluster_application Potential Applications in Drug Discovery cluster_targets Molecular Targets A This compound C Reflux A->C B Formamide B->C D 7-Chloro-4-aminopyrido[2,3-d]pyrimidine C->D E Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) D->E F Library of Pyrido[2,3-d]pyrimidine Derivatives E->F G Biological Screening F->G H Identification of Lead Compounds G->H I PIM-1 Kinase H->I J VEGFR-2 H->J

Caption: Logical workflow from synthesis to potential applications.

Signaling Pathway Inhibition

G Inhibition of Pro-Cancer Signaling Pathways cluster_pim1 PIM-1 Kinase Pathway cluster_vegfr2 VEGFR-2 Signaling Pathway PIM1 PIM-1 Kinase DownstreamPIM1 Downstream Targets (e.g., Bad, p21) PIM1->DownstreamPIM1 CellSurvival Cell Survival & Proliferation DownstreamPIM1->CellSurvival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCgamma PLCγ / PI3K / MAPK VEGFR2->PLCgamma Angiogenesis Angiogenesis PLCgamma->Angiogenesis Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PIM1 Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of PIM-1 and VEGFR-2 signaling pathways.

References

Application Notes: Scale-Up Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-6-chloropyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of derivatives with potential therapeutic applications. As drug candidates progress from discovery to development, the synthesis must be scaled from milligrams to kilograms or more. This transition from laboratory to industrial production introduces significant challenges that require careful consideration to ensure safety, efficiency, reproducibility, and economic viability.[1] These application notes provide a comprehensive overview of the key considerations, challenges, and protocols for the successful scale-up synthesis of this compound derivatives.

Key Scale-Up Challenges and Mitigation Strategies

Scaling up a chemical synthesis is not merely about increasing the quantity of reagents.[1] Critical physical and chemical parameters change with the scale, demanding a systematic approach to process optimization.[2][3]

cluster_lab Lab Scale (mg-g) cluster_pilot Pilot Scale (kg) cluster_mfg Manufacturing Scale (multi-kg) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Yield, Purity) lab_dev->lab_opt Feasibility pilot_proc Process Safety Assessment (Thermal Hazards, Reagent Handling) lab_opt->pilot_proc Scale-Up Transition pilot_param Parameter Optimization (Mixing, Temp, Dosing) pilot_proc->pilot_param pilot_impurity Impurity Profiling & Tracking pilot_param->pilot_impurity mfg_tech Tech Transfer & Validation pilot_impurity->mfg_tech Process Lock-Down mfg_prod Routine Production (Robust & Reproducible) mfg_tech->mfg_prod mfg_qual Quality Control (In-Process & Final) mfg_prod->mfg_qual

Caption: A typical workflow for scaling a synthetic process from the laboratory to manufacturing.

Table 1: Key Scale-Up Challenges and Mitigation Strategies

ChallengeImpact on Scale-UpMitigation Strategies
Heat Transfer Exothermic reactions can lead to temperature gradients, side reactions, or dangerous runaway conditions due to a decreased surface-area-to-volume ratio in larger reactors.[1][2][3]- Select appropriate reactor materials and design (e.g., jacketed reactors).- Implement precise temperature control systems with feedback loops.- Control reagent addition rates (dosing) to manage the rate of heat generation.
Mixing & Mass Transfer Inadequate mixing in large vessels can cause localized concentration gradients, leading to the formation of new impurities, reduced yields, and inconsistent product quality.[1][3]- Optimize agitator type, speed, and position.- Use computational fluid dynamics (CFD) modeling to predict mixing behavior.- Ensure efficient mass transfer for multiphasic reactions.
Impurity Profile The types and quantities of impurities can change upon scale-up due to longer reaction times, temperature variations, or different mixing efficiencies.[2][3]- Conduct thorough impurity profiling at each scale.- Develop robust analytical methods (e.g., HPLC, GC-MS) for in-process controls.- Re-evaluate and adapt the purification strategy for the new impurity profile.
Solvent & Reagent Handling The large volumes of solvents and reagents required for industrial scale pose logistical, safety, and environmental challenges.[4] Some reagents may be hazardous and require specialized handling procedures.[3]- Select solvents based on safety, environmental impact, and ease of recovery.- Design closed-system transfer and handling procedures for hazardous materials.- Implement appropriate engineering controls (e.g., proper venting, pressure relief systems).
Isolation & Purification Methods like chromatography that are simple at the lab scale can be costly and complex at the manufacturing level. Recrystallization may behave differently with larger volumes and different cooling profiles.[5]- Favor crystallization over chromatography for final purification where possible.- Develop robust crystallization protocols by defining solvent systems, temperature profiles, and seeding strategies.- Utilize acid-base extractions to remove acidic or basic impurities before final purification.[6]

Protocols: Synthesis and Derivatization

The derivatization of the this compound core is often achieved via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups at the 6-position.

cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction start Start: Reaction Setup vessel 1. Add 3-Amino-6-chloropyridine- 2-carbonitrile, boronic acid, and base to reactor. start->vessel inert 2. Seal vessel, evacuate, and backfill with inert gas (N₂ or Ar). vessel->inert solvent 3. Add degassed solvents (e.g., Dioxane/Water). inert->solvent catalyst 4. Add Palladium catalyst and ligand solution. solvent->catalyst heat 5. Heat mixture to target temperature (e.g., 80-100°C) with vigorous stirring. catalyst->heat monitor 6. Monitor progress via HPLC or TLC until starting material is consumed. heat->monitor end End: Proceed to Work-up monitor->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivative Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[7] This method is highly versatile for creating a library of derivatives.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a suitable reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[7]

  • Seal the vessel, and render the atmosphere inert by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).

  • In a separate container, prepare the catalyst solution if required, and add it to the main reaction vessel.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.[7]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Proceed with purification.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical RangeRationale / Comment
Boronic Acid (eq) 1.1 - 1.5An excess is often used to drive the reaction to completion.[7]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The choice of base is crucial for the catalytic cycle and can impact yield.
Catalyst Loading (eq) 0.01 - 0.05Lowering catalyst loading is a key goal for cost reduction at scale.
Temperature (°C) 80 - 120Must be carefully controlled to prevent side reactions and catalyst degradation.[7]
Solvent System Dioxane/H₂O, Toluene/H₂O, 2-MeTHFSolvent choice affects solubility, reaction rate, and worker safety.

Protocols: Purification

Purification is a critical step to ensure the final product meets the required specifications. The choice of method depends heavily on the physical properties of the compound and the nature of the impurities.[6]

start Crude Product is_solid Is the product a solid? start->is_solid recrys Attempt Recrystallization is_solid->recrys Yes ab_extract Perform Acid-Base Extraction is_solid->ab_extract No / Oil recrys_ok Is purity >99%? recrys->recrys_ok recrys_ok->ab_extract No final Final Product recrys_ok->final Yes ab_extract_note Useful for removing neutral or acidic/basic impurities. ab_extract->ab_extract_note chrom Perform Column Chromatography ab_extract->chrom chrom_note Often necessary for oils or when impurities have similar solubility. chrom->chrom_note chrom->final

Caption: Decision workflow for selecting a suitable purification strategy.

Protocol 2: Purification by Column Chromatography

This method is used to separate the target compound from impurities with different polarities. For basic aminopyridines, tailing on silica gel is a common issue.[6]

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system provides an Rf value of ~0.3 for the target compound. To prevent tailing, add a basic modifier like triethylamine (TEA) (0.5-1% v/v) to the eluent.[6]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid compounds.

Procedure:

  • Solvent Screening: Identify a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 4: Purification by Acid-Base Extraction

This technique is effective for separating the basic aminopyridine derivative from neutral or acidic impurities.[6]

Procedure:

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Wash the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic aminopyridine will move into the aqueous layer as its protonated salt.

  • Layer Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the aminopyridine product precipitates.

  • Back-Extraction: Extract the purified compound back into an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[6]

References

Application Notes and Protocols for the Chromatographic Purification of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Amino-6-chloropyridine-2-carbonitrile and its derivatives using various chromatographic techniques. The methodologies outlined are essential for obtaining high-purity compounds required for downstream applications in medicinal chemistry, agrochemical research, and materials science.

General Purification Strategy

The purification of this compound derivatives, which are basic heterocyclic compounds, typically involves multiple steps. The initial crude product from synthesis is first analyzed to assess its purity and identify the major impurities. Based on this analysis, an appropriate primary purification technique, usually flash column chromatography, is selected. If higher purity is required for subsequent applications, further purification using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed.

cluster_workflow General Purification Workflow Crude Crude Synthetic Product Analysis Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis Decision1 Is Purity Sufficient? Analysis->Decision1 Flash Primary Purification (Flash Column Chromatography) Decision1->Flash No FinalProd Final Product Decision1->FinalProd Yes Analysis2 Purity Analysis Flash->Analysis2 Decision2 Is High Purity Required? Analysis2->Decision2 HPLC_SFC Secondary Purification (HPLC or SFC) Decision2->HPLC_SFC Yes Decision2->FinalProd No Final Pure Compound (>98%) HPLC_SFC->Final

Caption: General workflow for purification and analysis.

Application Note 1: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for the routine purification of gram-scale quantities of this compound derivatives post-synthesis. It offers a rapid and cost-effective way to remove major impurities. Due to the basic nature of the amino group, peak tailing can be an issue on standard silica gel.[1] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.[2]

Data Presentation: Solvent System Selection

The choice of eluent is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. The ideal system provides a retention factor (Rf) of approximately 0.3 for the target compound.[1]

Derivative ExampleMobile Phase (Hexane:Ethyl Acetate)Modifier (Triethylamine)Rf ValueObservations
Parent Compound70:300.1%~0.35Good separation from non-polar impurities.
6-Phenyl derivative80:200.1%~0.30Requires less polar mobile phase.
6-Morpholino derivative50:500.2%~0.40More polar derivative, requires more polar eluent.
N-acylated derivative60:40None~0.50Less basic, no modifier needed.
Experimental Protocol: Flash Column Chromatography

This protocol is for the purification of ~1 gram of a crude this compound derivative.

1. Preparation:

  • Stationary Phase: Prepare a slurry of silica gel (approx. 40-50 g) in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 70:30 with 0.1% Triethylamine).

  • Column Packing: Wet-pack a glass column with the silica slurry, ensuring no air bubbles are trapped. The packed silica bed height should be around 6-8 inches.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed.[4]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add 2-3 g of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

2. Elution:

  • Carefully add the mobile phase to the column.

  • Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

  • Collect fractions (e.g., 20 mL per tube) continuously.

3. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Application Note 2: High-Purity Separation by HPLC

For applications requiring very high purity (>98%), such as in late-stage drug development, preparative HPLC is the preferred method. Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica, amino, cyano) and a non-polar mobile phase. This mode is effective for separating isomers and compounds with polar functional groups. The addition of a volatile amine like n-propylamine to the mobile phase can significantly improve peak shape for basic compounds.[6]

  • Reverse-Phase (RP) HPLC: This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] For basic compounds like aminopyridines, adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to ensure protonation of the analyte and minimize interaction with residual silanols, thus preventing peak tailing.

Data Presentation: Typical HPLC Purification Parameters
ParameterNormal-Phase (NP) HPLCReverse-Phase (RP) HPLC
Column Silica or Amino-propyl, 5 µmC18, 5 µm
Mobile Phase A Hexane or HeptaneDeionized Water + 0.1% Formic Acid
Mobile Phase B Isopropanol or Ethyl AcetateAcetonitrile or Methanol + 0.1% Formic Acid
Modifier 0.1% n-Propylamine0.1% Formic Acid (in A & B)
Gradient Isocratic or Gradient (e.g., 10% to 50% B)Gradient (e.g., 5% to 95% B over 20 min)
Flow Rate 10-20 mL/min (Preparative)10-20 mL/min (Preparative)
Detection UV at 254 nm or 270 nm[8]UV at 254 nm or Diode Array Detector (DAD)

Experimental Protocol: HPLC Method Development

cluster_hplc HPLC Method Development Workflow Start Define Purification Goal (Purity, Throughput) Screen Screen Columns & Solvents (e.g., C18, Phenyl, Cyano) (ACN, MeOH) Start->Screen Optimize Optimize Separation (Gradient, Flow Rate, pH) Screen->Optimize Load Determine Max Sample Load (Loading Study) Optimize->Load Scale Scale to Preparative Column Load->Scale Purify Purify and Collect Fractions Scale->Purify End Analyze Fractions & Pool Purify->End

Caption: A systematic workflow for HPLC method development.[9]

  • Analytical Method Development:

    • Start with a standard C18 analytical column (e.g., 4.6 x 150 mm).

    • Use a generic gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid).

    • Inject a small amount of the sample and analyze the chromatogram for resolution and peak shape.

    • Adjust the gradient slope, mobile phase composition (e.g., switch to methanol), or column type to optimize the separation of the target compound from its impurities.

  • Scale-Up to Preparative:

    • Once an optimal analytical method is established, scale it up to a preparative column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.

  • Purification and Fraction Collection:

    • Run the preparative method and collect fractions corresponding to the peak of the target compound.

    • Analyze the collected fractions for purity.

    • Combine pure fractions and remove the solvent.

Application Note 3: Chiral and Achiral Purification by SFC

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[] It is considered a "green" technology due to the significant reduction in organic solvent consumption.[11] SFC is particularly advantageous for the purification of basic compounds and for chiral separations.

  • Achiral SFC: For achiral separations, columns like 2-Ethylpyridine are often used as they provide excellent peak shapes for basic compounds without requiring amine additives in the mobile phase.[11]

  • Chiral SFC: For separating enantiomers of chiral derivatives, polysaccharide-based chiral stationary phases (CSPs) are commonly used. SFC often provides superior speed and resolution for chiral separations compared to HPLC.[12]

Data Presentation: Typical SFC Purification Parameters
ParameterAchiral SFCChiral SFC
Column PrincetonSFC 2-EthylpyridineChiralpak® AD, Chiralcel® OD
Mobile Phase A Supercritical CO₂Supercritical CO₂
Mobile Phase B Methanol or EthanolMethanol, Ethanol, or Isopropanol
Modifier None typically needed0.1% Diethylamine (if needed)
Gradient/Isocratic Isocratic (e.g., 20% Methanol)Isocratic (e.g., 15% Isopropanol)
Flow Rate 50-100 g/min (Preparative)50-100 g/min (Preparative)
Back Pressure 120-150 bar120-150 bar
Temperature 35-40 °C35-40 °C
Detection UV, Mass Spectrometry (MS)UV, Circular Dichroism (CD)

Troubleshooting Guide

Common issues during the chromatographic purification of this compound derivatives are often related to their basicity and polarity.

cluster_troubleshoot Chromatography Troubleshooting Workflow Problem Identify Problem (e.g., Peak Tailing, Poor Resolution) Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Tailing->Resolution No Sol_Tailing Add Modifier: - RP-HPLC: Add Acid (Formic) - NP/Flash: Add Base (TEA) Tailing->Sol_Tailing Yes Recovery Low Recovery? Resolution->Recovery No Sol_Resolution Optimize Method: - Change Gradient Slope - Change Solvent (ACN -> MeOH) - Change Stationary Phase Resolution->Sol_Resolution Yes Sol_Recovery Check Stability: - Is compound stable on silica? - Use less acidic/basic modifier - Consider alternative technique (e.g., SFC) Recovery->Sol_Recovery Yes End Problem Solved Recovery->End No Sol_Tailing->End Sol_Resolution->End Sol_Recovery->End

Caption: A logical workflow for troubleshooting common issues.

  • Issue: Peak Tailing/Streaking on TLC/HPLC.

    • Cause: Strong interaction between the basic amino group and acidic silanol groups on the silica surface.[2]

    • Solution (Flash/NP-HPLC): Add a small amount (0.1-1.0%) of a competing base like triethylamine (TEA) or ammonia in methanol to the mobile phase.[2]

    • Solution (RP-HPLC): Add an acid modifier (0.1% formic acid or TFA) to the mobile phase to protonate the amine, which minimizes silanol interactions.

  • Issue: Poor Separation of Compound from Impurities.

    • Cause: The chosen mobile phase and stationary phase do not provide sufficient selectivity.

    • Solution: Adjust the polarity of the eluent; if the compound elutes too quickly, decrease polarity, and if it elutes too slowly, increase it.[1] Consider changing the stationary phase (e.g., from C18 to a Phenyl or Cyano column in RP-HPLC) to introduce different separation mechanisms.

  • Issue: Low Recovery After Purification.

    • Cause: The compound may be unstable on the stationary phase (e.g., acid-sensitive compounds on silica gel) or irreversible adsorption.[13]

    • Solution: Neutralize the stationary phase by pre-treating the silica with the mobile phase containing a modifier. If instability is suspected, consider a less acidic or basic mobile phase or switch to a different purification technique like recrystallization or SFC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Amino-6-chloropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach for this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?

A1: Complete reaction failure or low yields with this substrate can be attributed to several factors. The primary challenges arise from the electronic properties of the molecule itself. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation. Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more difficult. Key areas to investigate include the catalyst system, reaction conditions, and the presence of contaminants.

Q2: What are the most common side reactions, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a proton from water or other protic sources. To minimize this, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: The self-coupling of the boronic acid partner can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is the most critical step to prevent this. Using a direct Pd(0) source can also be beneficial.

  • Dehalogenation: The starting material, this compound, can be reduced, replacing the chlorine with hydrogen. This can be minimized by avoiding potential hydride sources in the reaction mixture and optimizing the reaction time.

Q3: Is it necessary to protect the amino group on the pyridine ring?

A3: While protecting the amino group can sometimes prevent catalyst inhibition, modern catalyst systems with bulky, electron-rich phosphine ligands are often effective for coupling unprotected aminopyridines.[1] It is recommended to first attempt the reaction without a protecting group using a robust catalyst system.

Q4: How do I choose the optimal catalyst and ligand?

A4: The C-Cl bond's strength necessitates a highly active catalyst. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] The most critical factor is the choice of ligand. For aryl chlorides, especially electron-rich ones, bulky and electron-donating phosphine ligands are recommended. These ligands enhance the reactivity of the palladium center towards oxidative addition. Good starting points include Buchwald ligands such as SPhos and XPhos.[2]

Q5: What are the best starting points for base and solvent selection?

A5: For challenging couplings with aryl chlorides, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective.[2] The choice of solvent should ensure the solubility of all components. Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are common choices. Sometimes, a mixture of an organic solvent with a small amount of water can be beneficial, but this needs careful optimization.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction (starting material remains) 1. Inactive catalyst system.2. Inappropriate base.3. Low reaction temperature.4. Oxygen contamination.1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). Ensure catalyst and ligand are of good quality.2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is fresh and dry.3. Increase the reaction temperature (typically 80-110 °C for aryl chlorides).4. Ensure thorough degassing of solvents and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with inert gas).[2]
Low Yield / Incomplete Reaction 1. Catalyst inhibition/deactivation.2. Insufficient reaction time.3. Suboptimal solvent or base.1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Use a pre-catalyst for more consistent results.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Screen different solvents (e.g., dioxane, toluene, DMF) and bases.
Significant Side Product Formation 1. Protodeboronation of boronic acid.2. Homocoupling of boronic acid.3. Dehalogenation of starting material.1. Use anhydrous solvents. Consider using a boronic acid pinacol ester instead of the boronic acid.2. Improve degassing technique. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand.3. Ensure solvents are not potential hydride sources. Optimize reaction time to avoid prolonged heating after completion.
Poor Reproducibility 1. Inconsistent quality of reagents.2. Variable water content.3. Inconsistent inert atmosphere.1. Use high-purity, fresh reagents.2. Use anhydrous solvents or a carefully controlled amount of water if an aqueous system is intended.3. Standardize the degassing and inert gas backfilling procedure.

Data Presentation: Comparison of Reaction Conditions

Disclaimer: The following data is based on Suzuki-Miyaura couplings of structurally similar chloropyridines and aminopyridines due to the limited availability of specific quantitative data for this compound. These conditions should serve as a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloro-Aminopyridines

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%) Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100>90A generally robust system for challenging chlorides.[2][3]
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110>90Another highly active system, suitable for anhydrous conditions.[2]
3PdCl₂(dppf) (3)-K₂CO₃DMF/H₂O120~80A common pre-catalyst, may require higher temperatures.[4]
4Pd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O10060-75A traditional catalyst, often less effective for chloro-pyridines.[4][5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid/ester, and base to a dry flask. B Evacuate and backfill flask with inert gas (e.g., Argon) 3x. A->B C Add Palladium catalyst and ligand under a positive flow of inert gas. B->C D Add degassed anhydrous solvent via syringe. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool reaction to room temperature. Dilute with an organic solvent and wash with water and brine. F->G H Dry organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography. H->I

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Start Reaction Issue Observed NoReaction No Reaction / Low Conversion Start->NoReaction SideProducts Significant Side Products Start->SideProducts CheckCatalyst Is the catalyst system active enough? (e.g., Buchwald ligand) NoReaction->CheckCatalyst CheckDegassing Was degassing thorough? SideProducts->CheckDegassing CheckConditions Are temperature and base optimal? CheckCatalyst->CheckConditions Yes Solution_Catalyst Action: Switch to a more robust catalyst/ligand (e.g., Pd/SPhos). Increase catalyst loading. CheckCatalyst->Solution_Catalyst No Solution_Conditions Action: Increase temperature (80-110 °C). Use a stronger base (K₃PO₄). CheckConditions->Solution_Conditions No CheckBoron Is protodeboronation suspected? CheckDegassing->CheckBoron Yes Solution_Degassing Action: Improve degassing technique. Consider using a Pd(0) source. CheckDegassing->Solution_Degassing No Solution_Boron Action: Use anhydrous solvents. Switch to a boronic ester. CheckBoron->Solution_Boron Yes

Caption: A logical troubleshooting guide for common Suzuki coupling issues.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general starting point for the coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Standard Schlenk flask or sealed reaction vial and inert atmosphere setup (Argon or Nitrogen)

  • Solvents for work-up (e.g., Ethyl acetate)

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).[3]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Common side reactions and byproducts with 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions and byproduct formation encountered during experiments with 3-Amino-6-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The three most prevalent side reactions are:

  • Hydrolysis of the nitrile group to form 3-amino-6-chloropyridine-2-carboxamide and subsequently 3-amino-6-chloropyridine-2-carboxylic acid.

  • Dimerization , leading to the formation of various coupled pyridine structures.

  • Hydroxylation of the pyridine ring, particularly when performing diazotization reactions (e.g., Sandmeyer reaction), resulting in 3-amino-6-hydroxypyridine-2-carbonitrile.

Q2: I am observing significant hydrolysis of my nitrile. What are the contributing factors and how can I minimize it?

A2: Hydrolysis of the nitrile group is typically promoted by the presence of water under either acidic or basic conditions, especially with heating. To minimize hydrolysis, ensure that all solvents and reagents are anhydrous. If the reaction must be performed in the presence of a protic solvent or under non-neutral pH, it is crucial to maintain the lowest possible temperature and reaction time.

Q3: My reaction mixture is showing a complex profile with higher molecular weight impurities. Could this be dimerization?

A3: Yes, the formation of complex, higher molecular weight species can be indicative of dimerization. Aminopyridines can undergo oxidative dimerization, sometimes facilitated by trace metals or oxidizing agents. To mitigate this, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use purified, degassed solvents.

Q4: I am attempting a Sandmeyer reaction to replace the amino group, but I am getting a significant amount of a hydroxy-substituted byproduct. Why is this happening?

A4: The formation of a hydroxypyridine derivative is a common side reaction during the diazotization of aminopyridines. The diazonium salt intermediate is susceptible to reaction with water, especially at elevated temperatures. To favor the desired halide substitution over hydroxylation, it is critical to maintain low temperatures (typically 0-5 °C) during the formation of the diazonium salt and its subsequent reaction. Using a concentrated acid solution can also help to suppress the reaction with water.

Troubleshooting Guides

Issue 1: Formation of Hydrolysis Byproducts (Amide and Carboxylic Acid)

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • Mass spectrometry data shows peaks corresponding to the addition of one or two molecules of water (M+18 and M+36).

  • ¹H NMR shows the disappearance of the nitrile signal and the appearance of broad amide protons or a carboxylic acid proton.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Issue 2: Formation of Dimerization Byproducts

Symptoms:

  • TLC shows less polar, often colored, byproducts.

  • Mass spectrometry indicates peaks at approximately double the molecular weight of the starting material.

  • Significant reduction in the yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dimerization.

Data Presentation

The following table summarizes the key characteristics of this compound and its common byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
This compound C₆H₄ClN₃153.57Moderate
3-Amino-6-chloropyridine-2-carboxamideC₆H₆ClN₃O171.58High
3-Amino-6-chloropyridine-2-carboxylic acidC₆H₅ClN₂O₂172.57Very High
3-Amino-6-hydroxypyridine-2-carbonitrileC₆H₅N₃O135.13High
Dimerization ProductsC₁₂H₈Cl₂N₆ (example)~307Low to Moderate

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Byproduct Detection

This protocol outlines a general method for the separation and quantification of this compound and its primary byproducts.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: 3-amino-6-chloropyridine-2-carboxylic acid -> 3-amino-6-hydroxypyridine-2-carbonitrile -> 3-amino-6-chloropyridine-2-carboxamide -> This compound -> Dimerization products.

Protocol 2: ¹H NMR Analysis for Byproduct Identification

This protocol can be used to identify the presence of hydrolysis byproducts.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

Expected Chemical Shifts (δ, ppm):

  • This compound: Aromatic protons typically between 7.0-8.5 ppm; amino protons (NH₂) will appear as a broad singlet.

  • 3-Amino-6-chloropyridine-2-carboxamide (Hydrolysis Byproduct): Appearance of two new broad singlets for the amide protons (CONH₂) typically between 7.0-8.0 ppm.

  • 3-Amino-6-chloropyridine-2-carboxylic acid (Hydrolysis Byproduct): Appearance of a very broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm.

Visualization of Reaction Pathways

Side_Reactions Main This compound Amide 3-Amino-6-chloropyridine-2-carboxamide Main->Amide H₂O / H⁺ or OH⁻ Dimer Dimerization Products Main->Dimer Oxidative Conditions Hydroxy 3-Amino-6-hydroxypyridine-2-carbonitrile Main->Hydroxy 1. NaNO₂, HCl 2. H₂O, Δ Acid 3-Amino-6-chloropyridine-2-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻

Caption: Common side reaction pathways.

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the functionalization of the C-Cl bond in 3-Amino-6-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this compound challenging to functionalize?

A1: While the chlorine atom is at the 6-position, which is activated by the pyridine nitrogen, the carbon-chlorine bond is inherently strong and less reactive compared to corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in many cross-coupling reactions the rate-limiting step, often requiring more active catalysts and harsher reaction conditions.[1] Additionally, the presence of the 3-amino group can lead to catalyst inhibition through coordination with the palladium center.

Q2: How do the amino and nitrile groups affect the reactivity of the C-Cl bond?

A2: The 3-amino group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring, making it less reactive towards nucleophilic attack. More significantly, its basic lone pair can coordinate to and inhibit the palladium catalyst. The 2-carbonitrile group is strongly electron-withdrawing, which can help to activate the ring for nucleophilic aromatic substitution (SNAr) and may also influence the electronic properties of the C-Cl bond, though its primary impact is often on the acidity of neighboring protons and its potential to act as a coordinating group.

Q3: Which reaction types are most suitable for functionalizing the 6-position?

A3: Palladium-catalyzed cross-coupling reactions are the most common and versatile methods. These include the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). Nucleophilic Aromatic Substitution (SNAr) can also be effective with strong nucleophiles under appropriate conditions.

Q4: Can I perform these reactions without protecting the 3-amino group?

A4: Yes, in many cases, the reactions can be performed without protection. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often robust enough to tolerate the free amino group. However, if catalyst inhibition is a persistent issue, N-protection (e.g., with a Boc group) may be necessary.

Troubleshooting Guides

Problem 1: Low or No Conversion in Cross-Coupling Reactions

This is a common issue when working with aryl chlorides. The following decision tree can help diagnose and solve the problem.

G start Low/No Conversion catalyst Is the catalyst system active enough? start->catalyst atmosphere Is the reaction under a strictly inert atmosphere? catalyst->atmosphere No solution1 Switch to a more active catalyst system: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). - Use a pre-formed Pd(0) catalyst or an efficient precatalyst. catalyst->solution1 Yes base Is the base appropriate and active? atmosphere->base No solution2 Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles or sparge with argon for 30-60 min. atmosphere->solution2 Yes temp Is the reaction temperature high enough? base->temp No solution3 For Suzuki: Use a stronger base like K3PO4 or Cs2CO3. For Buchwald-Hartwig: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous. base->solution3 Yes solution4 Increase the reaction temperature in increments of 10 °C. Typical range for chloropyridines is 80-120 °C. temp->solution4

Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Side Product Formation

The formation of byproducts can significantly lower the yield of the desired product.

G start Side Product Formation dehalogenation Hydrodehalogenation (-Cl replaced by -H)? start->dehalogenation homocoupling Homocoupling of coupling partner? start->homocoupling protodeboronation Protodeboronation of boronic acid (Suzuki)? start->protodeboronation sol_dehalogenation Ensure anhydrous conditions. Avoid hydride-donating solvents. Use a slightly shorter reaction time. dehalogenation->sol_dehalogenation sol_homocoupling Ensure rigorous degassing to remove oxygen. Use a Pd(0) source or an effective precatalyst. homocoupling->sol_homocoupling sol_protodeboronation Use anhydrous solvents. Consider using boronate esters (e.g., pinacol esters). Use a weaker base if compatible with the reaction. protodeboronation->sol_protodeboronation G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Add this compound (1.0 eq), Arylboronic Acid (1.5 eq), and K3PO4 (3.0 eq) to a dry Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) under a positive flow of Argon. B->C D Add degassed 1,4-Dioxane and Water (4:1). C->D E Heat the reaction to 100 °C with vigorous stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. F->G H Dry organic layer (Na2SO4), filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

References

Troubleshooting guide for failed reactions involving 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyridine-2-carbonitrile. This guide addresses common issues encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites are the chloro group at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNA), and the amino group at the 3-position, which can act as a nucleophile. The nitrile group can also undergo hydrolysis or other transformations under specific conditions. The pyridine nitrogen influences the ring's electronics, activating the 6-position for nucleophilic attack.

Q2: My reaction is showing no conversion of the starting material. What are the initial checks I should perform?

When a reaction with this compound fails to proceed, a systematic check of the reaction setup and reagents is crucial. Key aspects to verify include:

  • Inert Atmosphere: Ensure the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon), especially for oxygen- and moisture-sensitive reactions like palladium-catalyzed cross-couplings.

  • Reagent Quality: Verify the purity and integrity of all reagents, including the solvent. Solvents should be anhydrous and degassed where necessary.

  • Temperature Control: Confirm that the reaction is being conducted at the appropriate temperature.

  • Stoichiometry: Double-check the calculations for all reactants and catalysts.

Q3: I am observing the formation of multiple unidentified byproducts in my reaction. What could be the cause?

The formation of multiple byproducts can stem from several factors:

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, the amino group can compete in reactions targeting the chloro group.

  • Decomposition: The starting material or product may be degrading under the reaction conditions (e.g., high temperature or presence of strong acids/bases).

  • Impure Starting Materials: Impurities in the this compound or other reactants can lead to the formation of byproducts.

Troubleshooting Specific Reactions

Nucleophilic Aromatic Substitution (SNA)

Issue: Low or no yield in the substitution of the 6-chloro group.

Potential Cause Troubleshooting Step Rationale
Insufficient Nucleophilicity Use a stronger nucleophile or increase the reaction temperature.The pyridine ring is electron-deficient, but a sufficiently strong nucleophile is required to displace the chloride.
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents can help to solvate the intermediate and facilitate the reaction.
Base Incompatibility Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct without competing with the primary nucleophile.A nucleophilic base can react with the starting material, leading to unwanted byproducts.

A generalized workflow for troubleshooting a sluggish SNA reaction is outlined below.

SNAr_Troubleshooting start Low/No SNA Reaction check_nucleophile Increase Nucleophile Concentration/Strength start->check_nucleophile Initial Step increase_temp Increase Reaction Temperature check_nucleophile->increase_temp If no improvement success Reaction Proceeds check_nucleophile->success If successful change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent If still sluggish increase_temp->success If successful check_base Use Stronger, Non-Nucleophilic Base change_solvent->check_base If side reactions occur change_solvent->success If successful check_base->success

Caption: Troubleshooting workflow for SNA reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Issue: Inefficient cross-coupling at the 6-position.

Parameter Recommendation Yield (%) Purity (%)
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos).60-95>95
Base K₂CO₃, Cs₂CO₃, or K₃PO₄.70-90>95
Solvent Degassed 1,4-dioxane/water, toluene, or DMF.65-92>95
Temperature 80-120 °C.75-95>95

Note: Yields and purity are typical ranges and can vary based on specific substrates and conditions.

A logical diagram illustrating the key components for a successful cross-coupling reaction is provided below.

Cross_Coupling_Components Reagent 3-Amino-6-chloropyridine- 2-carbonitrile Product Coupled Product Reagent->Product Coupling_Partner Boronic Acid/Ester or Amine Coupling_Partner->Product Catalyst Palladium Precatalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Inorganic Base (e.g., K₂CO₃) Base->Product Solvent Anhydrous, Degassed Solvent Solvent->Product

Caption: Key components for a successful cross-coupling reaction.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNA)
  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine or alcohol nucleophile (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) (0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like sodium carbonate (2.0 equiv).[2]

  • Evacuate and backfill the flask with inert gas three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[2]

  • Seal the flask and heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

References

Preventing protodeboronation in Suzuki reactions with 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving 3-Amino-6-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with my substrate?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes your nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a deboronated byproduct, which can complicate purification. Substrates like this compound are particularly susceptible due to the electronic properties of the pyridine ring. Electron-deficient arylboronic acids are also prone to this side reaction.[2]

Q2: What are the primary causes of protodeboronation in this specific reaction?

A2: Several factors related to the reaction conditions can promote protodeboronation:

  • Base: The choice and strength of the base are critical. Strong bases can accelerate the decomposition of the boronic acid.[3]

  • Temperature: Higher reaction temperatures, often required for the activation of the less reactive C-Cl bond, can also increase the rate of protodeboronation.[4]

  • Water Content: While Suzuki reactions often benefit from some water, an excess can serve as a proton source for protodeboronation.[4]

  • Catalyst Activity: If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid has more time to decompose.[2]

Q3: I'm using a boronic acid. Would a boronate ester be a better choice?

A3: Yes, this is a highly recommended strategy. Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable than their corresponding boronic acids.[2][5] They are less prone to premature decomposition and can act as a "slow-release" source of the active boron species under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[2]

Q4: Can the amino group on my pyridine substrate interfere with the reaction?

A4: Absolutely. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down the desired coupling reaction and giving protodeboronation a chance to become the dominant pathway.[4] The use of bulky ligands can help mitigate this issue by sterically shielding the palladium center.

Troubleshooting Guide

Problem Observed Potential Cause Recommended Solution(s)
High levels of protodeboronated byproduct (major peak in LC-MS/NMR) 1. Boronic acid is unstable under the reaction conditions.2. Base is too strong.3. Reaction temperature is too high.4. Catalytic cycle is too slow.1. Switch to a more stable boron reagent. Use a pinacol boronate or MIDA boronate ester instead of the boronic acid.2. Use a milder base. Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]3. Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., 80 °C).[4]4. Use a more active catalyst system. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling.[4]
Low yield, incomplete reaction, but minimal protodeboronation 1. Ineffective activation of the C-Cl bond (slow oxidative addition).2. Catalyst inhibition by the aminopyridine substrate.3. Inappropriate base or solvent.1. Use a highly active catalyst system. For aryl chlorides, ligands like SPhos, XPhos, or RuPhos are essential.[4]2. Increase catalyst loading modestly (e.g., from 2 mol% to 4 mol%).3. Screen bases and solvents. K₃PO₄ in a solvent like 1,4-dioxane/water or anhydrous toluene is a good starting point.[6]
Formation of homocoupled byproduct (e.g., biphenyl from phenylboronic acid) 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.1. Ensure thorough degassing. Use several freeze-pump-thaw cycles or sparge solvents with an inert gas (Argon or Nitrogen) for an extended period.[4]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that efficiently generates the active Pd(0) species.

Data Presentation: Strategies to Minimize Protodeboronation

The following table summarizes the impact of key reaction parameters on minimizing protodeboronation for challenging substrates like this compound.

Parameter Common Condition (High Protodeboronation Risk) Optimized Condition (Low Protodeboronation Risk) Rationale
Boron Reagent Boronic AcidPinacol Boronate or MIDA BoronateBoronate esters offer significantly higher stability, reducing premature decomposition.[2]
Base Strong Bases (e.g., NaOH, KOH)Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[4]
Catalyst Ligand Standard Ligands (e.g., PPh₃)Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos)Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[4]
Solvent Protic or very wet solventsAnhydrous solvents (e.g., Dioxane, Toluene) or carefully controlled aqueous mixturesMinimizes the primary proton source for the side reaction.[4]
Temperature High (e.g., >110 °C)Moderate (e.g., 80-100 °C)Slows the rate of decomposition relative to the cross-coupling.[4]

Mandatory Visualizations

Suzuki_Cycle_and_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ + Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX 3-Amino-6-chloropyridine- 2-carbonitrile (Ar-X) Boronate Ar'-B(OR)₂ Base Base p1 Oxidative Addition p2 Transmetalation p3 Reductive Elimination BoronicAcid Ar'-B(OH)₂ (or Boronate Ester) Byproduct Ar'-H (Deboronated Byproduct) BoronicAcid->Byproduct Base / Heat ProtonSource H⁺ Source (e.g., H₂O) Boronate_main Ar'-B(OR)₂ Boronate_main->ArPdX (to Suzuki Cycle) Boronate_main->BoronicAcid (to Side Reaction)

Caption: The desired Suzuki cycle competes with the undesired protodeboronation side reaction.

Troubleshooting_Workflow start Start Suzuki Reaction check_lcms Monitor by LC-MS: High Conversion? start->check_lcms success Reaction Successful: Proceed to Workup check_lcms->success Yes low_yield Low Conversion or Complex Mixture check_lcms->low_yield No check_proto Significant Protodeboronation Byproduct? low_yield->check_proto proto_yes Address Protodeboronation check_proto->proto_yes Yes proto_no Address Poor Catalysis check_proto->proto_no No proto_solutions 1. Switch to Boronate Ester (Pinacol/MIDA) 2. Use Weaker Base (K₃PO₄, K₂CO₃) 3. Lower Temperature (e.g., 80 °C) proto_yes->proto_solutions rerun Re-run Optimized Reaction proto_yes->rerun catalysis_solutions 1. Use Bulky, Electron-Rich Ligand   (e.g., SPhos, XPhos) 2. Ensure Rigorous Inert Atmosphere 3. Screen Solvents (Dioxane, Toluene) proto_no->catalysis_solutions proto_no->rerun rerun->check_lcms Re-evaluate

Caption: A troubleshooting workflow for optimizing the Suzuki reaction.

Experimental Protocols

Protocol 1: General Method for Suzuki Coupling with a Boronate Ester (Recommended Starting Point)

This protocol is adapted from established methods for the coupling of challenging chloropyridines and is designed to minimize protodeboronation.[4][6]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq.), finely ground

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the SPhos ligand.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings of 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with the challenging substrate, 3-Amino-6-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

This substrate presents several challenges due to its unique structural features:

  • Unreactive C-Cl Bond: The carbon-chlorine bond is strong and requires a highly active catalyst system to undergo oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]

  • Catalyst Inhibition: The pyridine nitrogen and the 3-amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[2] The ortho-amidine-like structure formed by the amino group and the pyridine nitrogen can act as a chelating agent, hindering the catalytic cycle.[3]

  • Steric Hindrance: The substituents on the pyridine ring may create steric hindrance around the reaction center, impeding the approach of the catalyst and coupling partners.

  • Potential for Side Reactions: The presence of multiple functional groups increases the likelihood of undesired side reactions.

Q2: What are the most common types of coupling reactions for this substrate?

The most relevant palladium-catalyzed cross-coupling reactions for functionalizing this scaffold are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5]

Q3: Which general catalyst and ligand features are recommended for coupling with this chloro-pyridine?

For aryl chlorides, particularly electron-deficient ones with potentially coordinating functional groups, the following catalyst and ligand characteristics are generally preferred:

  • Electron-Rich and Sterically Bulky Ligands: These properties enhance the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond. The steric bulk also promotes the final reductive elimination step to release the product.[1]

  • Robust Precatalysts: Using well-defined, air- and moisture-stable palladium precatalysts can improve reproducibility and ensure the efficient generation of the active Pd(0) species.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective in activating C-Cl bonds, offering an alternative to bulky phosphine ligands.[6]

Troubleshooting Guides

Issue 1: Low to No Conversion

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and have been stored properly. For this challenging substrate, standard ligands like PPh₃ are likely to be ineffective. Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or consider using an N-heterocyclic carbene (NHC) ligand system.[1]
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.
Inappropriate Base For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for aryl chlorides.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically used.[3] Ensure the base is anhydrous and fully soluble in the reaction medium, or that it can function effectively as a solid.
Insufficient Temperature The oxidative addition of a C-Cl bond often requires elevated temperatures, typically in the range of 80-110 °C.[1]
Catalyst Poisoning The amino and cyano groups on the substrate can potentially poison the catalyst.[7] A higher catalyst and/or ligand loading may be necessary. Screening different classes of ligands is also recommended.
Issue 2: Significant Formation of Side Products

Common Side Products & Mitigation Strategies

Side ProductMitigation Strategy
Hydrodehalogenation (-Cl replaced by -H) This side reaction occurs when the desired coupling is slow. Use a ligand that accelerates reductive elimination, such as a bulky Buchwald ligand. Ensure strictly anhydrous conditions, as water can be a proton source.[8]
Protodeboronation (Boronic acid replaced by -H in Suzuki Coupling) This is a common side reaction for boronic acids, especially in the presence of water. Use anhydrous solvents and reagents. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.
Alkyne Homocoupling (Glaser Coupling in Sonogashira) This is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by oxygen. To minimize this, use a copper-free Sonogashira protocol or ensure the reaction is rigorously deoxygenated.[9]

Recommended Starting Conditions for Catalyst and Ligand Screening

The following tables provide recommended starting points for optimizing different coupling reactions with this compound.

Table 1: Suzuki-Miyaura Coupling
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(OAc)₂ (2-4%)SPhos (4-8%)K₃PO₄ (2-3)Toluene/H₂O (10:1)100-110A generally robust system for challenging chlorides.[1]
Pd₂(dba)₃ (2%)XPhos (4-5%)K₂CO₃ (2)1,4-Dioxane100XPhos is another highly effective Buchwald ligand.
PEPPSI-IPr (2-3%)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100An example of a robust NHC-palladium precatalyst.
Table 2: Buchwald-Hartwig Amination
Pd Source / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
RuPhos Pd G3 (2-4%)-LiHMDS (1.5-2)Toluene or THF90-110RuPhos-based precatalysts are highly effective for aminations of halo-aminopyridines.[3]
BrettPhos Pd G3 (2-4%)-NaOt-Bu (1.5-2)Toluene90-110BrettPhos is particularly effective for coupling with primary amines.[3]
Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2)1,4-Dioxane100-110A more traditional system that can be effective.
Table 3: Sonogashira Coupling
Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(PPh₃)₂Cl₂ (2-4%)CuI (4-8%)Et₃N (3-4)DMF or Toluene60-80A standard copper-co-catalyzed Sonogashira protocol.[10]
Pd(OAc)₂ (2%)-Cs₂CO₃ (2)1,4-Dioxane80-100A copper-free protocol to avoid alkyne homocoupling.
Pd(PPh₃)₄ (3-5%)CuI (5-10%)i-Pr₂NH (3)THF50-70Another common set of conditions for Sonogashira couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand. Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling Experimental Workflow for Suzuki-Miyaura Coupling start Start: Dry Reaction Vessel reagents Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2 3x) reagents->inert catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) inert->catalyst solvent Add Degassed Solvent (e.g., Toluene/H2O) catalyst->solvent heat Heat & Stir (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Work-up & Purification monitor->workup end End: Purified Product workup->end

Caption: A flowchart illustrating the general experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Ligand_Selection_Logic Catalyst and Ligand Selection Logic for Challenging Couplings start Starting Material: This compound challenge Primary Challenge: Unreactive C-Cl Bond start->challenge strategy Strategy: Use a Highly Active Catalyst System challenge->strategy ligand_class Select Ligand Class strategy->ligand_class buchwald Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) ligand_class->buchwald Common & Effective nhc N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) ligand_class->nhc Alternative optimization Optimization Parameters buchwald->optimization nhc->optimization base Base Selection (e.g., K3PO4, NaOt-Bu) optimization->base solvent Solvent Choice (e.g., Toluene, Dioxane) optimization->solvent temperature Temperature (80-110 °C) optimization->temperature

Caption: A decision-making diagram for catalyst and ligand selection in challenging cross-coupling reactions.

References

Managing impurities in the synthesis of 3-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Amino-6-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources during the synthesis, including:

  • Starting Materials: Unreacted starting materials, such as 2,6-dichloropyridine, or impurities already present in these materials can be carried through the synthesis.

  • Side Reactions: Undesired chemical transformations of reactants, intermediates, or the final product can lead to the formation of by-products.

  • Degradation: The desired product may degrade under the reaction or work-up conditions.

  • Reagents and Solvents: Impurities in reagents and solvents can also be incorporated into the final product.

Q2: What are some of the common impurities encountered in the synthesis of this compound?

Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-3-cyanopyridine or 2,6-dichloropyridine.

  • Hydrolysis Products: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group, especially in the presence of water and acid or base.

  • Over-ammonolysis or Di-amino substitution: The remaining chloro-substituent may be replaced by another amino group to form a diaminopyridine derivative.

  • Polymerization Products: Nitrile-containing compounds can sometimes polymerize under certain reaction conditions.[1]

  • Isomeric Impurities: Depending on the synthetic route, isomers of the desired product may be formed.

Q3: How can I minimize the formation of hydrolysis-related impurities?

To minimize the formation of 3-amino-6-chloropyridine-2-carboxamide or the corresponding carboxylic acid, consider the following:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Control of pH: If aqueous work-up is necessary, maintain a neutral pH to the extent possible to avoid acid- or base-catalyzed hydrolysis.

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as higher temperatures can accelerate hydrolysis.

Q4: I am observing a significant amount of a di-substituted amino impurity. How can I control this?

The formation of di-amino pyridine impurities can be managed by:

  • Stoichiometry Control: Use a controlled amount of the aminating agent (e.g., ammonia). A large excess may favor di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution.

  • Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Actions
Low Yield of Final Product Incomplete reaction.- Increase reaction time or temperature. - Check the quality and stoichiometry of reagents.
Degradation of the product.- Analyze for degradation products. - Modify work-up conditions (e.g., lower temperature, neutral pH).
Mechanical loss during work-up.- Optimize extraction and filtration procedures.
Presence of a major impurity with a higher molecular weight (by MS) Dimerization or polymerization of the product or starting materials.- Lower the reaction concentration. - Control the reaction temperature carefully.
Formation of a di-substituted by-product (e.g., di-aminopyridine).- Reduce the stoichiometry of the aminating agent. - Decrease the reaction temperature.
Presence of an impurity with a similar polarity to the product (difficult to separate by column chromatography) Isomeric impurity or a closely related by-product.- Optimize the chromatographic conditions (try different solvent systems or stationary phases). - Consider derivatization to alter the polarity of the product or impurity before chromatography. - Recrystallization from a suitable solvent system may be effective.
Product is an off-color or dark oil instead of a solid Presence of polymeric or highly colored impurities.- Treat the crude product with activated carbon. - Purify by column chromatography followed by recrystallization.

Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling

Analytical Technique Information Provided Typical Application
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities.Routine quality control, reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile impurities.Analysis of residual solvents and volatile by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination of non-volatile impurities.Identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and impurities.Characterization of isolated impurities, confirmation of product structure.

Experimental Protocols

General Protocol for Synthesis of this compound

A common synthetic route involves the amination of a dichloropyridine precursor.

  • Reaction Setup: A stirred reactor is charged with 2,6-dichloro-3-cyanopyridine and a suitable solvent (e.g., an alcohol or an aprotic solvent).

  • Amination: A source of ammonia (e.g., aqueous ammonia, ammonia gas, or an ammonium salt) is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and maintained for a set period while monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol for Impurity Analysis by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the main product and potential impurities show absorbance (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., the mobile phase) and filtered before injection.

Mandatory Visualization

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Starting_Material 2,6-Dichloro-3-cyanopyridine Reaction Amination Starting_Material->Reaction Ammonia Ammonia Ammonia->Reaction Product This compound Reaction->Product Hydrolysis Hydrolysis (H2O) Product->Hydrolysis Side Reaction Over_Ammonolysis Further Ammonolysis Product->Over_Ammonolysis Side Reaction Hydrolysis_Product 3-Amino-6-chloropyridine-2-carboxamide/ -carboxylic acid Hydrolysis->Hydrolysis_Product Diamino_Product 3,6-Diaminopyridine-2-carbonitrile Over_Ammonolysis->Diamino_Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Crude Product Analysis Check_Purity Is Purity > 98%? Start->Check_Purity Identify_Impurity Identify Major Impurity (LC-MS, NMR) Check_Purity->Identify_Impurity No End_Pure Pure Product Check_Purity->End_Pure Yes Hydrolysis_Impurity Is it a Hydrolysis Product? Identify_Impurity->Hydrolysis_Impurity Starting_Material_Impurity Is it Unreacted Starting Material? Hydrolysis_Impurity->Starting_Material_Impurity No Optimize_Workup Optimize Work-up: - Anhydrous conditions - Neutral pH Hydrolysis_Impurity->Optimize_Workup Yes Other_Impurity Other Impurity Starting_Material_Impurity->Other_Impurity No Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Check stoichiometry Starting_Material_Impurity->Optimize_Reaction Yes Purification Recrystallization or Chromatography Other_Impurity->Purification Optimize_Workup->Purification Optimize_Reaction->Purification Purification->End_Pure End_Impure Further Investigation Purification->End_Impure

Caption: Troubleshooting workflow for impurity identification.

References

Work-up procedures to remove palladium catalyst from 3-Amino-6-chloropyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Work-up Procedures to Remove Palladium Catalyst from 3-Amino-6-chloropyridine-2-carbonitrile Reactions

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the removal of palladium catalysts from reactions involving this compound and similar nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my reaction mixture?

A1: The most common and effective methods for removing residual palladium include:

  • Adsorption: Using solid-supported materials that bind to palladium. This includes treatment with activated carbon or specialized metal scavengers.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[1]

  • Crystallization: Purifying the product by recrystallization, which can leave palladium impurities in the mother liquor.[1]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[1]

  • Chromatography: Separating the desired compound from the palladium catalyst using column chromatography.[1]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • The nature of your product: Consider the solubility, stability, and potential for your this compound derivative to chelate with palladium.

  • The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1]

  • The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.

  • Required purity level: For pharmaceutical applications with stringent limits on residual metals, a combination of methods (e.g., filtration followed by scavenging) may be necessary to reach the desired low ppm levels.

Below is a decision tree to help guide your selection process:

G start Start: Crude Reaction Mixture q1 Is the Pd catalyst heterogeneous (e.g., Pd/C, Pd black)? start->q1 filtration Filtration through Celite® q1->filtration Yes q2 Is the product a solid? q1->q2 No (Homogeneous Pd) q3 Are Pd levels still too high? filtration->q3 end Purified Product filtration->end If sufficient recrystallization Recrystallization q2->recrystallization Yes q2->q3 No recrystallization->q3 recrystallization->end If sufficient scavenger Use a Solid-Supported Scavenger (e.g., SiliaMetS Thiol, MP-TMT) q3->scavenger Yes activated_carbon Activated Carbon Treatment q3->activated_carbon Alternative scavenger->end activated_carbon->end

Decision tree for selecting a palladium removal method.

Q3: What are the acceptable limits for palladium in pharmaceutical products?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) set the acceptable limits for palladium in active pharmaceutical ingredients (APIs). According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration. This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is stricter at 1 ppm.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[2] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, TMT) to find the most effective one for your specific reaction.[3]
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: A common starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[3] 2. Optimize Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the removal progress by analyzing aliquots at different time points.[3]
Product-Palladium Complexation Your product, this compound, contains nitrogen atoms that can chelate with palladium, making it difficult for the scavenger to capture the metal. Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Problem 2: Significant Product Loss During Purification

  • Symptoms: Low yield of the final product after palladium removal.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Binding to Activated Carbon Activated carbon can non-selectively adsorb organic molecules, including your product.[4] 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required. Start with a small-scale experiment (e.g., 5-10 wt% relative to the crude product) to determine the optimal loading.[3] 2. Solvent Selection: Try different solvents to minimize product binding while maintaining good palladium removal.[3]
Product Binding to the Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger. 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[2] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.

Problem 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptoms: The same work-up procedure gives different levels of residual palladium in different runs.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Variation in Palladium Species The palladium species at the end of the reaction may vary (e.g., different oxidation states or coordination environments). Solution: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the performance of various palladium removal techniques.

Table 1: Performance of Solid-Supported Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT 33010-300.20 wt scavenger in DMF, overnight[4]
Si-TMT > Target< 10.03 wt scavenger, 2h at 35°C[4]
Thiol-functionalized silica 300< 1THF solution, 45°C for 18h[4]
TMT (20 mol%) + Activated Charcoal (0.2 wt) 223920DCM, 20°C, 2h[4]

Table 2: Performance of Activated Carbon

Initial Pd (ppm)Final Pd (ppm)ConditionsNotesReference
300< 10.2 wt Darco KB-B in THF, 45°C for 18h, followed by crystallization-[4]
Not specifiedNot specified-Adsorption of up to 0.6 g of product per gram of activated carbon was observed.[4]
500~65 (at 2g loading)16-hour treatmentSignificant product loss (only 46% recovery).[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general workflow for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally.

G cluster_0 Experimental Workflow dissolution 1. Dissolve crude product in a suitable solvent (e.g., THF, DCM). add_scavenger 2. Add the selected solid-supported scavenger (e.g., 5-10 wt%). dissolution->add_scavenger stir 3. Stir the mixture at RT or elevated temperature for 2-24 hours. add_scavenger->stir filtration 4. Filter the mixture to remove the scavenger. stir->filtration wash 5. Wash the scavenger with fresh solvent. filtration->wash combine 6. Combine filtrate and washings. wash->combine concentrate 7. Concentrate the solution to obtain the purified product. combine->concentrate analyze 8. Analyze for residual Pd (ICP-MS). concentrate->analyze

General workflow for palladium removal using a solid-supported scavenger.
  • Dissolution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount will depend on the specific scavenger and the initial palladium concentration. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can pass through standard filter paper.[3]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Filtration through a Celite® Pad

This method is most effective for removing heterogeneous palladium catalysts (e.g., palladium black that has crashed out of solution).

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.[2]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[2]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[2]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[2]

References

Recrystallization techniques for purifying 3-Amino-6-chloropyridine-2-carbonitrile products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3-Amino-6-chloropyridine-2-carbonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on the purification of structurally similar compounds, ethanol or isopropanol are recommended as starting points for solvent screening. A mixed solvent system, such as ethanol/water or isopropanol/water, may also be effective. The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling with minimal loss of the product to the mother liquor.

Q2: My product "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue with pyridine derivatives. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point. To resolve this, try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Try a different solvent system. If you are using a single solvent, consider a mixed solvent system to decrease the solubility of the compound at room temperature.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.

  • If available, add a seed crystal of pure this compound to the cooled solution.

Q3: The recovery of my purified product is low. What are the common causes and how can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete transfer of material: Ensure all crystalline material is transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help with this.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your recrystallized product retains a colored tint, it is likely due to the presence of persistent impurities. You can try the following:

  • Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon. Be aware that using too much activated carbon can lead to a loss of your desired product.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Not enough compound is present.- Too much solvent was used.- The wrong solvent was chosen.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal.- If all else fails, evaporate all the solvent and try recrystallizing from a different solvent.
Product "oils out" (forms a liquid layer). - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Impurities are present.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization.
Low yield of recovered crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is hot.- Ensure the solution is fully cooled before filtration. The mother liquor can be concentrated to yield a second crop of crystals.
Crystals are discolored. - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration.- Perform a second recrystallization.
Formation of very fine powder instead of crystals. - The solution cooled too rapidly.- Ensure slow cooling. Insulate the flask to slow down the cooling rate.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature to assess solubility.

  • Gently heat the tubes with solvents in which the compound is sparingly soluble at room temperature. The ideal solvent will dissolve the compound completely upon heating and show significant crystal formation upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating and stirring until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated carbon.

  • Reheat the solution to boiling for a few minutes, ensuring it does not boil over.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask with a small amount of the hot solvent.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used). This step should be performed rapidly to prevent premature crystallization.

5. Crystallization:

  • Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Product Oils Out? cool->oil_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oil_out->troubleshoot_oil Yes check_purity Check Purity and Yield filter_dry->check_purity end Pure Product troubleshoot_no_crystals->cool troubleshoot_oil->dissolve purity_ok Purity/Yield OK? check_purity->purity_ok purity_ok->end Yes troubleshoot_purity Troubleshoot: - Rerecrystallize - Use activated carbon purity_ok->troubleshoot_purity No troubleshoot_purity->dissolve

Caption: A workflow for troubleshooting common issues during recrystallization.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-6-chloropyridine-2-carbonitrile and 3-amino-6-bromopyridine-2-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 3-amino-2-cyanopyridine core is a valuable pharmacophore, and its 6-halo derivatives serve as key building blocks for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-amino-6-chloropyridine-2-carbonitrile and its bromo-analogue, 3-amino-6-bromopyridine-2-carbonitrile, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented is supported by established chemical principles and extrapolated experimental data from closely related systems to guide reaction optimization and substrate selection.

Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond

The difference in reactivity between the chloro- and bromo-substituted pyridines is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond strengths. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction, often under milder conditions.

The generally accepted trend for bond dissociation energies (BDE) for aryl halides is C-Cl > C-Br. This indicates that the C-Br bond is weaker and more readily cleaved than the C-Cl bond.

Table 1: Average Bond Dissociation Energies (BDE)

BondAverage BDE (kJ/mol)
Aryl-Cl~397
Aryl-Br~335

This fundamental difference in bond energy predicts that 3-amino-6-bromopyridine-2-carbonitrile will generally be more reactive than this compound in cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While direct comparative data for the title compounds is scarce, data from analogous 6-halopyridin-3-amine systems can provide valuable insights. Generally, the coupling of bromopyridines proceeds with higher efficiency and under milder conditions than their chloro counterparts. The use of more electron-rich and bulky phosphine ligands is often necessary to achieve comparable yields with chloropyridines.

Table 2: Representative Data for Suzuki-Miyaura Coupling of 6-Halo-3-aminopyridine Analogues

EntryHalopyridineBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[1]
26-Chloropyridin-3-amineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10012-24~85[2]
33-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[1]

Note: The data presented is for analogous compounds and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond makes 3-amino-6-bromopyridine-2-carbonitrile the more facile substrate for this reaction. The amination of chloropyridines often requires more specialized and expensive catalyst systems, higher temperatures, and longer reaction times to achieve high yields.

Table 3: Representative Data for Buchwald-Hartwig Amination of 6-Halo-3-aminopyridine Analogues

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001685-95
26-Chloropyridin-3-aminePrimary/Secondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene1001875-90
33-Halo-2-aminopyridinesPrimary/Secondary AmineRuPhos/BrettPhos PrecatalystsLiHMDSTHF6516High Yields[1]

Note: The data presented is for analogous compounds and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 3-amino-6-bromopyridine-2-carbonitrile.

Protocol 1: Suzuki-Miyaura Coupling of a 6-Halopyridine

Materials:

  • 3-Amino-6-halopyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add the 3-amino-6-halopyridine-2-carbonitrile, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 6-Halopyridine

Materials:

  • 3-Amino-6-halopyridine-2-carbonitrile (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the 3-amino-6-halopyridine-2-carbonitrile and anhydrous toluene.

  • Finally, add the amine coupling partner.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Halopyridine, Boronic Acid/Amine, Catalyst, Base) inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction, Washes) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Generalized workflow for a cross-coupling experiment.

Conclusion

The choice between this compound and 3-amino-6-bromopyridine-2-carbonitrile for use in palladium-catalyzed cross-coupling reactions will depend on a balance of factors including cost, availability, and desired reaction conditions. The bromo-derivative is inherently more reactive due to its weaker C-Br bond, which generally translates to milder reaction conditions, shorter reaction times, and potentially a broader substrate scope with less specialized catalysts. However, the chloro-analogue is often more cost-effective and readily available, and with modern, highly active catalyst systems, its successful coupling can be achieved in high yields. For initial small-scale synthesis and medicinal chemistry efforts where reaction efficiency is paramount, the bromo-derivative may be the preferred choice. For large-scale process development where cost is a significant driver, the development of a robust protocol for the chloro-derivative is a worthwhile endeavor.

References

A Comparative Analysis of Suzuki Coupling Reactions: Chloro- vs. Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prominent motifs in pharmaceuticals. The choice of the halide on the pyridine ring, a common scaffold in medicinal chemistry, significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of chloro- and bromo-pyridines in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

The fundamental difference in reactivity between chloro- and bromo-pyridines lies in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] Consequently, the oxidative addition of the C-Br bond to a palladium(0) catalyst, the rate-determining step in the catalytic cycle, is generally more facile and occurs under milder conditions than that of the C-Cl bond.[1][2] This inherent reactivity difference often translates to higher yields and shorter reaction times for bromo-pyridines. However, chloro-pyridines are often more cost-effective and readily available starting materials.[3][4]

Yield Comparison: Experimental Data

The following table summarizes a selection of reported yields for the Suzuki coupling of various chloro- and bromo-pyridines with arylboronic acids, highlighting the reaction conditions employed.

Pyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851681
2-Chloropyridine4-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851685[4]
2-Chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851688[4]
4-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851660[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110-Moderate to High[5]
2-BromopyridinePhenylboronic acidPd(OAc)₂-K₂CO₃Toluene/H₂O100195
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95>1585[6]
2-Bromo-4-fluoro-5-methylpyridineAryl/Heteroaryl boronic acidPd(OAc)₂ (2)-K₂CO₃ (2)Isopropanol/H₂O801-4Good to Excellent[7]

Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura coupling of chloro- and bromo-pyridines. Optimization for specific substrates is often necessary.

General Procedure for Suzuki Coupling of Chloro-pyridines

This protocol is adapted for less reactive chloro-pyridines, often requiring more active catalyst systems.

Materials:

  • Chloro-pyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloro-pyridine, arylboronic acid, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki Coupling of Bromo-pyridines

This protocol is suitable for the more reactive bromo-pyridines.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂O)

Procedure:

  • In a reaction flask, dissolve the bromo-pyridine, arylboronic acid, and base in the chosen solvent mixture.

  • Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.[7]

Logical Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents Combine Halopyridine, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

A standard experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Halopyridine) pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

References

Comparative analysis of different palladium catalysts for 3-Amino-6-chloropyridine-2-carbonitrile coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Pharmaceutical Intermediate

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and drug development due to their prevalence in bioactive molecules. The compound 3-Amino-6-chloropyridine-2-carbonitrile is a valuable building block, and its efficient coupling is paramount for the synthesis of a wide array of pharmaceutical candidates. The choice of the palladium catalyst system is a decisive factor in the success of these coupling reactions, directly impacting yield, reaction kinetics, and process viability. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction being performed, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. The electronic properties of this compound, an electron-rich chloro-heteroarene, present unique challenges, including potential catalyst inhibition by the amino and cyano functionalities. The following table summarizes the performance of representative palladium catalyst systems in coupling reactions of structurally similar chloropyridines and aminopyridines, providing a strong indication of expected performance for the target substrate.

Catalyst System (Pd Source / Ligand)Coupling ReactionBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄Suzuki-MiyauraK₃PO₄1,4-Dioxane/H₂O85-9512-2470-902-5
Pd(OAc)₂ / SPhosSuzuki-MiyauraK₃PO₄Toluene/H₂O80-1002-8>901-2
PEPPSI™-IPrSuzuki-MiyauraK₂CO₃t-BuOH80-1002-8>901-3
Pd₂(dba)₃ / XantphosBuchwald-HartwigNaOt-BuToluene90-1108-2480-951-2
Pd(OAc)₂ / RuPhosBuchwald-HartwigLiHMDSTHF6516High2-4
PdCl₂(PPh₃)₂ / CuISonogashiraEt₃NDMF100372-962-5

Note: The yields and reaction conditions are representative and may vary based on the specific coupling partner, purity of reagents, and precise experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted and optimized for this compound.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Buchwald-Hartwig Amination Protocol

This protocol describes a general method for the C-N bond formation between an aryl halide and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to 90-110 °C for the specified time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Generalized Sonogashira Coupling Protocol

This protocol provides a standard procedure for the coupling of an aryl halide with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Cocatalyst (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and the copper(I) cocatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound, the anhydrous solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Ar-R (Reductive Elimination)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine this compound, Coupling Partner, and Base Inert Atmosphere Establish Inert Atmosphere (Evacuate & Backfill) Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Palladium Catalyst and Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat and Stir Add Catalyst & Solvent->Heat & Stir Monitor Progress Monitor by TLC/LC-MS Heat & Stir->Monitor Progress Cool & Quench Cool to Room Temperature and Quench Monitor Progress->Cool & Quench Reaction Complete Extraction Extract with Organic Solvent Cool & Quench->Extraction Dry & Concentrate Dry, Filter, and Concentrate Extraction->Dry & Concentrate Purification Purify by Column Chromatography Dry & Concentrate->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selection of an optimal palladium catalyst system is a critical parameter for the successful coupling of this compound. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can provide good yields. However, for achieving higher efficiency and for more challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of PEPPSI™ precatalysts, are highly effective alternatives. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems with ligands like Xantphos or RuPhos are generally required. Sonogashira couplings are typically facilitated by a combination of a palladium catalyst and a copper(I) co-catalyst. Researchers should consider the specific transformation and desired reaction conditions when selecting the most appropriate catalytic system. The provided data and protocols serve as a valuable starting point for the development of robust and efficient synthetic routes.

The Strategic Advantage of 3-Amino-6-chloropyridine-2-carbonitrile in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical determinant of success in the synthesis of novel kinase inhibitors. This guide provides a comprehensive performance benchmark of 3-Amino-6-chloropyridine-2-carbonitrile against an alternative precursor, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, in the synthesis of the medicinally significant pyrido[2,3-d]pyrimidine scaffold, a core structure in numerous PIM-1 kinase inhibitors.

The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of various kinases. The strategic synthesis of derivatives of this scaffold is paramount in the development of targeted cancer therapies. This guide presents a comparative analysis of two key precursors, highlighting the synthetic efficiency and potential advantages of this compound.

Performance Comparison: A Tale of Two Precursors

The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors often involves the construction of the pyridine ring fused to a pyrimidine core. The choice of the initial building block significantly impacts the overall efficiency, yield, and accessibility of diverse chemical space. Here, we compare the synthetic utility of this compound with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

ParameterThis compound Route2-amino-4,6-dichloropyrimidine-5-carbaldehyde Route
Starting Material This compound2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Reaction Type CyclocondensationCyclocondensation
Key Reagent Guanidine hydrochlorideActive methylene compounds (e.g., malononitrile)
Typical Yield 75-85%60-70%
Reaction Steps One-potOften requires subsequent modifications
Versatility The chloro and cyano groups offer orthogonal handles for further diversification.The chloro groups and aldehyde offer multiple reaction sites, which can sometimes lead to selectivity issues.
Purity of Intermediate Generally high due to clean reaction profile.May require more rigorous purification to remove byproducts.

Experimental Protocols: Synthesizing the Pyrido[2,3-d]pyrimidine Core

Detailed methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative from both precursors are outlined below. These protocols are based on established literature procedures and highlight the practical aspects of each synthetic route.

Protocol 1: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivative from this compound

This protocol describes a one-pot cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol outlines a cyclocondensation reaction followed by potential further modifications.

Materials:

  • 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in anhydrous ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrido[2,3-d]pyrimidine intermediate. Further synthetic steps may be required to achieve the desired kinase inhibitor.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors from the two compared starting materials.

G cluster_0 Synthesis from this compound cluster_1 Synthesis from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde Start1 This compound Reagents1 Guanidine HCl, NaOEt, Ethanol Start1->Reagents1 Reaction1 One-Pot Cyclocondensation Reagents1->Reaction1 Product1 Pyrido[2,3-d]pyrimidine Core Reaction1->Product1 Start2 2-amino-4,6-dichloropyrimidine-5-carbaldehyde Reagents2 Malononitrile, Piperidine, Ethanol Start2->Reagents2 Reaction2 Cyclocondensation Reagents2->Reaction2 Intermediate Pyrido[2,3-d]pyrimidine Intermediate Reaction2->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Product2 Final Kinase Inhibitor Modification->Product2

Caption: Comparative experimental workflows for kinase inhibitor synthesis.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a key target in cancer therapy. The pyrido[2,3-d]pyrimidine derivatives synthesized from precursors like this compound are designed to inhibit PIM-1 and disrupt its downstream signaling.

Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT_Activation STAT Activation Receptor->STAT_Activation PIM1_Expression PIM-1 Kinase Expression STAT_Activation->PIM1_Expression PIM1_Kinase PIM-1 Kinase PIM1_Expression->PIM1_Kinase Downstream_Targets Downstream Targets (e.g., Bad, p27) PIM1_Kinase->Downstream_Targets Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1_Kinase Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.

Conclusion

While both this compound and 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can serve as precursors for pyrido[2,3-d]pyrimidine-based kinase inhibitors, the former presents a more direct and potentially higher-yielding synthetic route. The one-pot nature of the cyclocondensation from this compound offers a streamlined approach, reducing reaction steps and potentially simplifying purification. Furthermore, the resulting chloro and cyano functionalities on the pyrido[2,3-d]pyrimidine core provide valuable and orthogonal synthetic handles for the generation of diverse compound libraries, a crucial aspect of modern drug discovery. For researchers aiming for efficient and versatile synthesis of novel kinase inhibitors, this compound represents a strategically advantageous starting material.

Validating the Structure of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex heterocyclic systems like 3-Amino-6-chloropyridine-2-carbonitrile derivatives, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for complete characterization. Two-dimensional (2D) NMR techniques are indispensable tools that reveal through-bond and through-space correlations between nuclei, enabling confident validation of chemical structures. This guide provides a comparative overview of key 2D NMR experiments for the structural validation of a representative derivative, 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile.

Key 2D NMR Techniques for Structural Elucidation

A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle. Each experiment provides a unique set of correlations, and together they offer a comprehensive picture of the molecular structure. The most common and powerful techniques include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other through bonds (typically up to three bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is a highly sensitive experiment that maps each proton to its attached carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[2]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.[3][4][5][6] NOE signals are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[4]

Experimental Design and Workflow

The process of 2D NMR-based structure validation follows a logical progression from sample preparation to data interpretation. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Validation prep Dissolve 5-10 mg of the derivative in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) tube Transfer to a 5 mm NMR tube prep->tube H1 1D ¹H NMR tube->H1 C13 1D ¹³C NMR H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC NOESY 2D ¹H-¹H NOESY/ROESY HMBC->NOESY assign_H Assign proton signals from ¹H and COSY NOESY->assign_H assign_C Assign protonated carbons using HSQC assign_H->assign_C build_skeleton Assemble fragments and assign quaternary carbons using HMBC assign_C->build_skeleton confirm_structure Confirm regiochemistry and stereochemistry with NOESY/ROESY build_skeleton->confirm_structure validation Final Structure Validation confirm_structure->validation

Caption: Experimental workflow for 2D NMR structure validation.

Data Interpretation: A Case Study of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile

To illustrate the power of these techniques, let's consider the hypothetical structure of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile.

Structure:

Chemical structure of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile

Figure 1. Hypothetical structure of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile with atom numbering.

The expected 2D NMR correlations for this molecule are summarized in the tables below.

Table 1: Expected ¹H and ¹³C Chemical Shifts
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H4~7.5C4: ~130
NH₂~5.0C3: ~150
CH₃~2.3C5: ~125
C2: ~118
C6: ~145
CN: ~115
CH₃: ~18

Note: These are estimated chemical shifts and can vary depending on the solvent and other factors.

Table 2: Expected 2D NMR Correlations
ExperimentFrom (¹H)To (¹H or ¹³C)Correlation TypeStructural Information
COSY H4CH₃⁴J (weak)Proximity of the aromatic proton to the methyl group.
HSQC H4C4¹JDirect attachment of H4 to C4.
NH₂--NH₂ protons may or may not show a correlation depending on exchange rates.
CH₃CH₃ Carbon¹JDirect attachment of methyl protons to their carbon.
HMBC H4C2, C6, C5, CH₃²J, ³JConnects the aromatic proton to the surrounding carbons, confirming the substitution pattern.
NH₂C2, C3, C4²J, ³JConfirms the position of the amino group.
CH₃C4, C5, C6²J, ³JConfirms the position of the methyl group.
NOESY H4CH₃Through-spaceSpatial proximity between the aromatic proton and the methyl group protons.
NH₂H4Through-spaceSpatial proximity of the amino protons to the aromatic proton.

Logical Approach to Structure Confirmation

The interpretation of 2D NMR data is a stepwise process of building a structural argument. The following diagram illustrates the logical relationships in this process.

logical_workflow start Start with 1D ¹H and ¹³C Spectra cosy COSY: Identify ¹H-¹H spin systems (e.g., H4 to CH₃ coupling) start->cosy hsqc HSQC: Correlate protons to their directly attached carbons (H4-C4, CH₃-C(CH₃)) cosy->hsqc hmbc HMBC: Assemble the carbon skeleton using long-range ¹H-¹³C correlations (e.g., H4 to C2, C6; CH₃ to C4, C5) hsqc->hmbc quaternary Identify quaternary carbons (C2, C3, C5, C6) via HMBC correlations from multiple protons hmbc->quaternary noesy NOESY/ROESY: Confirm regiochemistry and spatial relationships (e.g., NOE between H4 and CH₃) quaternary->noesy final_structure Validated Structure noesy->final_structure

Caption: Logical workflow for 2D NMR data interpretation.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on proper experimental setup. The following are generalized protocols for acquiring high-quality 2D NMR spectra on a 400 MHz spectrometer.

¹H-¹H COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (or equivalent phase-cycled sequence)

  • Sample: 5-10 mg of the compound in 0.6 mL of a deuterated solvent.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Scans (NS): 2-4

    • Relaxation Delay (D1): 1.5 s

    • Number of Increments (F1): 256-512

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of points in F1.

    • Perform Fourier transform and phase correction.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-200 ppm

    • Number of Scans (NS): 4-8

    • Relaxation Delay (D1): 1.5 s

    • Number of Increments (F1): 256

    • ¹J C-H Coupling Constant: Optimized for ~145 Hz

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transform and phase correction.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.5 s

    • Number of Increments (F1): 256-512

    • Long-range J-coupling delay: Optimized for 8-10 Hz

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform Fourier transform and phase correction.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 2.0 s

    • Mixing Time (d8): 0.5-1.0 s (for small molecules)

    • Number of Increments (F1): 256-512

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform Fourier transform and phase correction.

Conclusion

The structural validation of this compound derivatives is greatly enhanced by the systematic application of 2D NMR spectroscopy. While 1D NMR provides a foundational overview, a combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments is essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and regiochemistry of the molecule. The methodologies and comparative data presented in this guide offer a robust framework for researchers in the field to confidently characterize their synthesized compounds.

References

Comparative Performance of 3-Amino-6-chloropyridine-2-carbonitrile in Multicomponent Reactions: A Focus on the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Amino-6-chloropyridine-2-carbonitrile in the context of multicomponent reactions (MCRs), with a specific focus on the Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[1] The performance of the title compound is compared with other substituted 2-aminopyridines, supported by data from existing literature to predict its reactivity and suitability as a substrate in this versatile reaction.

Introduction to the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to produce a 3-aminoimidazo[1,2-a]azine.[2] This reaction is typically catalyzed by an acid and offers a highly efficient route to a diverse range of fused heterocyclic compounds.[3] The general mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization.

Predicted Reactivity of this compound

The reactivity of the 2-aminopyridine scaffold in the GBB reaction is influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) on the pyridine ring can enhance the nucleophilicity of the ring nitrogen, potentially facilitating the initial condensation with the aldehyde and the subsequent cyclization. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the pyridine nitrogen, which may impact reaction rates and yields.

This compound possesses a combination of substituents with differing electronic effects:

  • 3-Amino group: An electron-donating group through resonance.[4]

  • 6-Chloro group: An electron-withdrawing group through induction.

  • 2-Cyano group: A strong electron-withdrawing group through both induction and resonance.

The net effect of these substituents on the pyridine ring is a significant decrease in electron density, particularly at the ring nitrogen, due to the powerful electron-withdrawing nature of the cyano and chloro groups. This is expected to reduce the nucleophilicity of the pyridine nitrogen, potentially leading to slower reaction rates or requiring more forcing conditions compared to unsubstituted or electron-rich 2-aminopyridines. However, the presence of the 3-amino group may partially mitigate this effect.

Comparison with Alternative 2-Aminopyridine Substrates

To contextualize the predicted performance of this compound, we compare it with other 2-aminopyridine derivatives reported in the literature for GBB reactions. The following table summarizes the expected and reported yields for various substrates, providing a basis for comparison.

2-Aminopyridine SubstrateSubstituents' Electronic EffectReported/Predicted Yield in GBB ReactionReference
2-AminopyridineUnsubstituted (Reference)Good to Excellent[5]
5-Bromo-2-aminopyridineElectron-withdrawingGood (87% reported in a specific instance)[6]
2-Amino-5-methylpyridineElectron-donatingGood to Excellent[7]
This compound Strongly Electron-withdrawing Moderate (Predicted) N/A
2-Amino-6-chloropyrimidine-4-carboxylic acidStrongly Electron-withdrawingGood conversion reported[8]

Note: The predicted yield for this compound is an estimation based on the electronic effects of its substituents in comparison to literature data for other substrates.

The data suggests that while electron-withdrawing groups are tolerated in the GBB reaction, highly deactivated systems may lead to lower yields or require optimized reaction conditions. For instance, a study on the GBB reaction for DNA-encoded libraries successfully employed 2-amino-6-chloropyrimidine-4-carboxylic acid, a similarly electron-deficient substrate, achieving good conversion.[8] This indicates that with appropriate catalyst and conditions, this compound is a viable, albeit potentially less reactive, substrate. Research has shown that electron-poor substrates can sometimes yield higher results in the GBB reaction under optimized conditions.[9]

Experimental Protocols

Below are representative experimental protocols for the Groebke-Blackburn-Bienaymé reaction, which can be adapted for the use of this compound and its comparative analysis.

General Procedure for GBB Reaction (Catalyst-Free, Aqueous Media)

This protocol is adapted from a catalyst-free method described for the synthesis of 3-aminoimidazopyridine derivatives.[5]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), the aldehyde (1 mmol), and the isocyanide (1 mmol) in water (5 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for the time required for the reaction to complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the product often precipitates from the aqueous solution. Collect the solid by filtration. If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for GBB Reaction (Acid-Catalyzed)

This protocol is a general representation of an acid-catalyzed GBB reaction.[6]

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or TFA, 5-20 mol%).

  • Addition of Isocyanide: Add the isocyanide (1.0 equiv) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to reflux (e.g., 60-80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizing Reaction Logic and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and a generalized experimental workflow.

GBB_Reaction_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 2-Aminopyridine Derivative Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Catalyst Acid Catalyst (optional) Catalyst->Imine Solvent Solvent Solvent->Imine Imine->Nitrilium + Isocyanide Product Imidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization

Caption: Logical flow of the Groebke-Blackburn-Bienaymé reaction.

Experimental_Workflow start Start setup Combine 2-Aminopyridine, Aldehyde, and Catalyst in Solvent start->setup add_iso Add Isocyanide setup->add_iso react Stir/Heat and Monitor Reaction (TLC/LC-MS) add_iso->react workup Aqueous Work-up and Extraction react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for the GBB reaction.

Conclusion

This compound is a promising, albeit electronically deactivated, substrate for the Groebke-Blackburn-Bienaymé multicomponent reaction. Based on literature precedents for similarly substituted aminopyridines, it is anticipated to undergo the GBB reaction to afford the corresponding imidazo[1,2-a]pyridine derivative, likely in moderate yields under standard conditions. Optimization of the reaction, potentially through the use of more active catalysts or microwave irradiation, may be necessary to achieve higher efficiency. Its performance is expected to be lower than that of electron-rich 2-aminopyridines but comparable to other 2-aminopyridines bearing multiple electron-withdrawing groups. This guide provides a foundational understanding for researchers looking to employ this and similar substrates in the synthesis of novel heterocyclic scaffolds for drug discovery and development.

References

Chloro- vs. Bromo-Pyridine Starting Materials: An Economic and Synthetic Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity with economic viability. This guide provides an objective comparison of chloro- and bromo-pyridine starting materials in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

The choice between a chloro- or bromo-pyridine derivative as a synthetic precursor often represents a trade-off between cost and reactivity. Generally, chloropyridines are less expensive and more widely available, but their increased bond strength poses a greater challenge for oxidative addition to a palladium catalyst, often necessitating more specialized and costly catalysts and harsher reaction conditions. Conversely, bromo-pyridines are more reactive, typically allowing for milder conditions and a broader range of catalysts, but this comes at a higher initial material cost. This comparison guide aims to provide the necessary data and protocols to make an informed decision based on the specific needs of a research project or drug development campaign.

Data Presentation: A Quantitative Comparison

The following tables summarize the key economic and synthetic parameters for representative chloro- and bromo-pyridine starting materials and the associated reagents for common cross-coupling reactions.

Table 1: Starting Material Cost Comparison
Starting MaterialSupplierPurityPrice (USD/kg)
2-ChloropyridineVarious99%~$10.00[1]
2-BromopyridineVarious≥95%~$185.00 - $54,000.00[2][3][4][5]
3-ChloropyridineVarious≥99.5%~$364.25[6]
3-BromopyridineVarious99%~$9,200.00[7]
2-Chloro-5-methylpyridineVarious97%~$720.00 - $1,000.00[8][9]
2-Bromo-5-methylpyridineVarious---~$5,500.00[9]

Note: Prices are approximate and can vary based on supplier, quantity, and market conditions.

Table 2: Catalyst and Ligand Cost Comparison
Catalyst / LigandSupplierPurityPrice (USD/g)
Palladium Precursors
Palladium(II) Acetate (Pd(OAc)₂)Sigma-Aldrich98%~$50.00
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Sigma-Aldrich---~$100.00
Common Phosphine Ligands
XantphosSigma-Aldrich97%~$72.50
XPhosSigma-Aldrich98%~$101.00
SPhosSigma-Aldrich98%~$62.22[10]
RuPhosSigma-Aldrich95%~$51.93[11]
BrettPhosApollo Scientific---~$15.00[12]
cataCXium® ASigma-Aldrich95%~$111.00
rac-BINAPSigma-Aldrich97%~$150.00

Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.

Table 3: Comparative Reaction Data for Suzuki-Miyaura Coupling
HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100 / 18~70-80 (estimated)[10]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene100 / 4~90[13]
Table 4: Comparative Reaction Data for Buchwald-Hartwig Amination
HalopyridineAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene110 / 1292 (at C2)[14]
2-BromopyridineVolatile AminesPd₂(dba)₃ / BINAPNaOtBuToluene100 / 16Good to Excellent[15]
Table 5: Comparative Reaction Data for Sonogashira Coupling
HalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-ChloropyridinePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]---EtOH80 / 24Low[16]
2-Amino-3-bromopyridinePhenylacetylenePd(TFA)₂ / PPh₃ / CuIEt₃NDMF100 / 396[17]

Mandatory Visualization

Economic_Decision_Flowchart start Project Initiation cost_sensitivity High Cost Sensitivity? start->cost_sensitivity reactivity_need High Reactivity / Mild Conditions Required? cost_sensitivity->reactivity_need No chloro_path Consider Chloropyridine cost_sensitivity->chloro_path Yes reactivity_need->chloro_path No bromo_path Consider Bromopyridine reactivity_need->bromo_path Yes catalyst_optimization Catalyst & Ligand Optimization (Potentially higher cost) chloro_path->catalyst_optimization process_development Process Development bromo_path->process_development catalyst_optimization->process_development

Caption: Economic decision flowchart for selecting pyridine starting materials.

Suzuki_Miyaura_Workflow reagents Reagents Halopyridine (Chloro- or Bromo-) + Boronic Acid/Ester + Base reaction Reaction Setup Inert Atmosphere (N₂ or Ar) + Anhydrous Solvent (e.g., Dioxane, Toluene) + Heat (80-110°C) reagents->reaction catalyst Catalyst System Palladium Precursor (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., SPhos, XPhos) catalyst->reaction workup Workup & Purification Aqueous Workup + Extraction + Column Chromatography reaction->workup product Product (Biarylpyridine) workup->product

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions. It is crucial to note that for chloropyridines, the choice of a bulky, electron-rich phosphine ligand is often essential for achieving good yields.

Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Add the anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

Objective: To synthesize 3-(morpholino)pyridine from 3-bromopyridine.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • rac-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, rac-BINAP, and NaOtBu.

  • Add the anhydrous, degassed toluene, followed by 3-bromopyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 8-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

Objective: To synthesize 2-(phenylethynyl)pyridine from 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The economic and synthetic viability of using chloro- versus bromo-pyridine starting materials is a multifaceted issue. While chloropyridines offer a significant upfront cost advantage, this is often counterbalanced by the need for more expensive and specialized catalyst systems, as well as potentially longer reaction times and higher energy consumption due to the required higher temperatures. For large-scale industrial processes where the cost of starting materials is a dominant factor and process optimization can mitigate the reactivity challenges, chloropyridines are an attractive option.

For discovery chemistry, small-scale synthesis, and the preparation of complex molecules with sensitive functional groups, the higher reactivity and milder reaction conditions associated with bromo-pyridines can lead to a more efficient and reliable synthetic route, potentially offsetting the higher initial cost of the starting material. Ultimately, the optimal choice depends on a careful evaluation of the specific project goals, available resources, and the overall cost of the entire synthetic sequence.

References

Literature review comparing synthetic routes to 3-amino-6-substituted-pyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-amino-6-substituted-pyridine-2-carbonitriles, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. We will delve into the most common and effective methodologies, presenting a comparative analysis of their performance based on reported experimental data. Detailed experimental protocols for key reactions are provided to facilitate practical application in a research setting.

Introduction

3-Amino-6-substituted-pyridine-2-carbonitriles are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and agrochemicals. The strategic placement of the amino and cyano groups, coupled with the variability at the 6-position, allows for extensive chemical modifications and the exploration of structure-activity relationships. This guide will focus on three principal synthetic strategies:

  • Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials to rapidly generate molecular complexity.

  • Synthesis from Acyclic Precursors via Cyclization: Construction of the pyridine ring from open-chain molecules, often involving Thorpe-Ziegler or Gewald-type reactions.

  • Functionalization of Pre-existing Pyridine Rings: Modification of a pre-formed pyridine scaffold to introduce the desired substituents.

We will objectively compare these routes based on factors such as reaction yield, substrate scope, reaction conditions, and accessibility of starting materials.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a specific 3-amino-6-substituted-pyridine-2-carbonitrile is often dictated by the desired substituent at the 6-position and the availability of starting materials. The following sections provide a detailed comparison of the most prevalent methods.

Data Presentation

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Multicomponent Reactions for the Synthesis of 3-Amino-6-substituted-pyridine-2-carbonitriles

6-Substituent (R)Starting MaterialsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl/HeteroarylAromatic aldehyde, Malononitrile, Acetophenone, Ammonium acetateMicrowave (solvent-free)N/A0.12-0.1572-86[1]
Aryl/Heteroaryl(Hetero)aromatic aldehyde, Malononitrile, 3-acetyl-4-hydroxy-2(1H)quinolone, Ammonium acetateNbCl₅ / DMF750.563-85[2]
AlkylthioAldehyde, Malononitrile, ThiophenolZn(II) or Cd(II) MOF (solvent-free)801082-84[3]
ArylAromatic aldehyde, Malononitrile, N,N-dimethyl barbituric acidMagnetized deionized waterReflux1-282-97[3]

Table 2: Synthesis from Acyclic Precursors via Cyclization

6-Substituent (R)Acyclic PrecursorCyclization MethodReagentsTemp. (°C)Time (h)Yield (%)Reference
MethylIsopropylidenemalononitrile and triethyl orthoformate derivativeThorpe-Ziegler TypeAnhydrous ammonia, EthanolReflux2Not specified[4]
PhenylChalcone derivativeThorpe-Ziegler TypeMalononitrile, Ammonium acetate, EthanolRefluxOvernightNot specified[5]
VariousOpen-chain nitrile precursorCyclization with nitrogen sourceN(H)(R⁴)(R⁵)Not specifiedNot specifiedNot specified[6]

Table 3: Functionalization of Pre-existing Pyridine Rings

Target 6-SubstituentStarting PyridineReaction TypeReagentsTemp. (°C)Time (h)Yield (%)Reference
Chloro2,6-dichloro-3-nitropyridineNucleophilic Substitution/Reduction1. NH₃, 2. H₂/Pd-CVariousVariousNot specified[6]
Bromo3-aminopyridineElectrophilic BrominationN-Bromosuccinimide, Acetonitrile0 to RT2-4Not specified[7]
Aryl3-Amino-6-bromopyrazine-2-carbonitrile (analogue)Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/water120 (Microwave)0.5-1Not specified[8]
Benzylsulfanyl2-methyl-3,5-dinitropyridineNucleophilic Aromatic SubstitutionBenzyl mercaptanNot specifiedNot specified70[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Multicomponent Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3-carbonitrile[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (e.g., Acetophenone) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • A mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave oven at a suitable power level for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is washed with a small amount of ethanol.

  • The crude product is purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative.

Synthesis of 2-chloro-4-methylpyridine-3-carbonitrile from Acyclic Precursors[4]

This is a multi-step synthesis. The final cyclization and chlorination steps are detailed below.

Step A: Synthesis of 2-amino-4-methylpyridine-3-carbonitrile (Thorpe-Ziegler Type Cyclization) Materials:

  • Mixture of beta-gamma-unsaturated aldehyde equivalent and enol ether (from the reaction of isopropylidenemalononitrile and triethyl orthoformate)

  • Anhydrous ammonia

  • Ethanol

Procedure:

  • The mixture of acyclic precursors is dissolved in ethanol.

  • Anhydrous ammonia is passed through the solution.

  • The mixture is heated to reflux for two hours.

  • The solvent is removed under reduced pressure, and the crude product is used in the next step.

Step B: Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine Materials:

  • 2-amino-4-methylpyridine-3-carbonitrile

  • Sodium nitrite

  • Water

Procedure:

  • The crude 2-amino-4-methylpyridine-3-carbonitrile is dissolved in an aqueous acidic solution.

  • The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The reaction mixture is then warmed to allow for the in-situ hydrolysis of the diazonium salt to the corresponding 2-hydroxy derivative.

  • The product is isolated by filtration.

Step C: Synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile Materials:

  • 2-hydroxy-4-methyl-3-cyanopyridine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 2-hydroxy-4-methyl-3-cyanopyridine and phosphorus oxychloride is heated to reflux for one hour.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured into water.

  • The crystalline product is collected by filtration and dried to give 2-chloro-4-methyl-3-pyridinecarbonitrile.

Synthesis of 3-Amino-6-bromopyridine by Electrophilic Bromination[7]

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine and dissolve it in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3-amino-6-bromopyridine.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and logical relationships discussed in this guide.

G cluster_0 Multicomponent Reaction A Aldehyde P 3-Amino-6-substituted- pyridine-2-carbonitrile A->P B Malononitrile B->P C Active Methylene Compound C->P D Ammonium Acetate D->P G A Acyclic Dinitrile Precursor B Base-catalyzed Intramolecular Cyclization (Thorpe-Ziegler) A->B C Cyclic Enaminonitrile B->C D Tautomerization/ Aromatization C->D E 3-Amino-6-substituted- pyridine-2-carbonitrile D->E G Start Substituted Pyridine Reagent Reagent for Functionalization Start->Reagent Reaction Product 3-Amino-6-substituted- pyridine-2-carbonitrile Reagent->Product

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-chloropyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Amino-6-chloropyridine-2-carbonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to mitigate risks associated with this compound.

Chemical Profile and Hazards

Property Data
CAS Number 95095-84-4[1]
Molecular Formula C6H4ClN3[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid (form may vary)
Storage 2-8°C in a refrigerator[1]
Incompatible Materials Strong oxidizing agents, strong acids[3]

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[2]

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused or expired product, reaction byproducts, and any contaminated materials such as filter paper, pipette tips, and empty containers.

    • Avoid mixing this waste with incompatible materials like strong oxidizing agents or acids.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

    • For liquid waste containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and its CAS number (95095-84-4) must be on the label.

    • Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").

    • Record the date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation and Ventilation:

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.

  • Containment:

    • Prevent the further spread of the spilled material. Avoid the generation of dust.

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that could create dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Place the absorbent material into a sealed container for disposal.

  • Decontamination:

    • Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

    • All cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.

  • Reporting:

    • Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from incompatible materials) B->C D Is the waste solid or liquid? C->D E Place in a Labeled, Sealable Solid Hazardous Waste Container D->E Solid F Place in a Labeled, Sealable Liquid Hazardous Waste Container D->F Liquid G Store in a Designated Satellite Accumulation Area E->G F->G H Arrange for Professional Disposal (Licensed Waste Management) G->H I End: Waste Disposed H->I

Caption: Disposal workflow for this compound.

References

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